molecular formula C6H8N2O B113033 (6-Aminopyridin-2-yl)methanol CAS No. 79651-64-2

(6-Aminopyridin-2-yl)methanol

Cat. No.: B113033
CAS No.: 79651-64-2
M. Wt: 124.14 g/mol
InChI Key: YGMPMXTWKROXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Aminopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-aminopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMPMXTWKROXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457846
Record name (6-aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79651-64-2
Record name (6-aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-PYRIDINEMETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (6-Aminopyridin-2-yl)methanol (CAS: 79651-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminopyridin-2-yl)methanol, with CAS number 79651-64-2, is a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group on a pyridine scaffold, renders it a valuable intermediate for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound. Furthermore, it delves into the biological significance of its derivatives, particularly as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a key player in sensory perception and skin homeostasis. Detailed experimental protocols and in-depth data analysis are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a pale brown solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 79651-64-2
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol [2]
Appearance Pale brown powder[1]
Melting Point 85.0-95.0 °C[1]
Purity ≥97% (typical)
Storage Keep in dark place, inert atmosphere, 2-8°C
IUPAC Name This compound[1]
InChI Key YGMPMXTWKROXPP-UHFFFAOYSA-N[1]
SMILES NC1=CC=CC(CO)=N1[1]

Synthesis and Experimental Protocols

Experimental Workflow: Reduction of a Pyridine Carboxylic Acid Derivative

G General Workflow for Synthesis start Starting Material (e.g., Methyl 6-aminopicolinate) reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., LiAlH4 in THF) reagent->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol:
  • Step 1: Reaction Setup A solution of methyl 6-aminopicolinate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath.

  • Step 2: Reduction A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents), in anhydrous THF is added dropwise to the cooled solution of the starting material with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Quenching and Work-up Upon completion of the reaction, the mixture is cooled again to 0°C. The excess reducing agent is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting mixture is stirred until a granular precipitate is formed.

  • Step 4: Extraction and Purification The solid is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data

Although specific spectra for this compound are not widely published, the expected spectral data based on its structure are tabulated below. This information is crucial for the characterization and quality control of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Chemical Shift (δ, ppm)
-CH₂OH~4.5
Pyridine-H (meta to N)~6.4-6.6
Pyridine-H (para to N)~7.3-7.5
Pyridine-H (meta to N)~6.3-6.5
-NH₂~4.5-5.5 (broad)
-OHVariable (broad)
Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)3400-3200 (broad)
N-H (amine)3500-3300 (two bands for primary amine)
C-H (aromatic)3100-3000
C=C, C=N (aromatic ring)1600-1450
C-O (alcohol)1260-1000
C-N (amine)1340-1250
Mass Spectrometry (MS)
Ionization Mode Expected m/z
Electrospray Ionization (ESI+)125.07 [M+H]⁺

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Notably, compounds incorporating the pyridin-2-yl-methanol moiety are being investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.

TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes, the primary cell type in the epidermis. It plays a crucial role in thermosensation, pain perception, hair growth, and skin barrier function. Dysregulation of TRPV3 activity has been implicated in various skin disorders.

The activation of TRPV3 initiates a complex signaling cascade. The influx of calcium ions (Ca²⁺) through the activated channel is a key initiating event.

TRPV3 Signaling Pathway

TRPV3_Pathway Simplified TRPV3 Signaling Pathway in Keratinocytes cluster_membrane Cell Membrane cluster_stimuli Stimuli TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx mediates EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT ERK ERK Pathway EGFR->ERK Heat Heat (>33°C) Heat->TRPV3 activates Agonists Chemical Agonists (e.g., Carvacrol) Agonists->TRPV3 activates CaMKII CaMKII Activation Ca_influx->CaMKII TGFa TGF-α Release CaMKII->TGFa TGFa->EGFR activates Cellular_Responses Cellular Responses (Proliferation, Differentiation, Cytokine Release) PI3K_AKT->Cellular_Responses ERK->Cellular_Responses

Caption: Simplified TRPV3 signaling cascade in keratinocytes.[3]

Activation of TRPV3 by stimuli such as heat or chemical agonists leads to an influx of Ca²⁺.[3] This increase in intracellular calcium can activate various downstream signaling molecules, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[3] This, in turn, can lead to the release of transforming growth factor-alpha (TGF-α), which then activates the epidermal growth factor receptor (EGFR) in an autocrine or paracrine manner.[3] The activation of EGFR triggers downstream pathways like the PI3K/AKT and ERK pathways, ultimately influencing cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[3] The development of this compound-based TRPV3 antagonists aims to modulate this pathway for therapeutic benefit in various skin conditions.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile synthetic intermediate is well-established. The growing understanding of the biological roles of its derivatives, particularly in the context of TRPV3 modulation, highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for researchers in the field. Further investigation into the synthesis and biological activities of novel derivatives of this compound is warranted to fully explore its therapeutic potential.

References

physical and chemical properties of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of (6-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted aminopyridine, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to known potassium channel blockers suggests potential therapeutic applications in neurological disorders characterized by demyelination and impaired nerve conduction. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, supported by experimental and computational data. Detailed methodologies for its synthesis and characterization are presented to aid researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a solid, pale brown powder under standard conditions.[1] It is characterized by the presence of an aminopyridine core functionalized with a hydroxymethyl group. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Identification and Structure
PropertyValueReference
IUPAC Name This compound[1][2][3][4][5]
CAS Number 79651-64-2[1][2][4][5][6][7]
Molecular Formula C₆H₈N₂O[1][2][4][5][6]
Molecular Weight 124.14 g/mol [2][5]
Canonical SMILES C1=CC(=NC(=C1)N)CO[5]
InChI InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8)[2][4][5]
InChIKey YGMPMXTWKROXPP-UHFFFAOYSA-N[2][3][4][5]
Physicochemical Data
PropertyValueReference
Physical Form Solid[3][4]
Appearance Pale brown powder[1]
Melting Point 87°C to 92°C
Boiling Point Not available (Predicted for isomer: 320.2±27.0 °C)
Solubility Slightly soluble in water
pKa (Predicted) 13.61±0.10 (for isomer (6-amino-3-pyridinyl)methanol)
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[3][4][7]
Computed Properties

Computational models provide valuable insights into the behavior of molecules. The following properties for this compound have been computed and are available in public databases.

PropertyValueReference
XLogP3 -0.3[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Exact Mass 124.063662883 Da[2]
Topological Polar Surface Area 59.1 Ų[2]
Heavy Atom Count 9[2]
Complexity 87.1[2]

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this compound are typically provided by commercial suppliers upon request, this section outlines the expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the hydroxyl group, a broad singlet for the amino (-NH₂) protons, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrogen atom within the ring.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will appear in the aliphatic region, while the five carbons of the pyridine ring will resonate in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key absorption bands are expected in the following regions:

  • O-H stretch: A broad band around 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: Two sharp peaks in the region of 3500-3300 cm⁻¹ for the primary amine.

  • C-H stretch (aromatic): Peaks slightly above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methylene group.

  • C=C and C=N stretches: Absorptions in the 1650-1450 cm⁻¹ region, characteristic of the aromatic pyridine ring.

  • C-O stretch: A strong band in the 1260-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the aminopyridine core.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 6-aminopicolinic acid.

Reaction Scheme:

Synthesis_of_6_Aminopyridin_2_yl_methanol cluster_reactants Reactants cluster_products Products reactant1 6-Aminopicolinic Acid process Solvent (e.g., THF) reactant1->process Reduction reactant2 Reducing Agent (e.g., LiAlH₄) reactant2->process product This compound process->product

Caption: Synthesis of this compound via reduction.

Detailed Protocol:

  • Materials: 6-aminopicolinic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sulfuric acid (H₂SO₄), Diethyl ether, Sodium sulfate (Na₂SO₄).

  • Procedure:

    • A solution of 6-aminopicolinic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • The flask is cooled in an ice bath.

    • Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution. The amount of LiAlH₄ should be in molar excess to ensure complete reduction of the carboxylic acid.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling in an ice bath.

    • The resulting precipitate (aluminum salts) is removed by filtration.

    • The filtrate is extracted with an organic solvent such as diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Potential Applications

While direct studies on this compound are limited, the broader class of aminopyridines has well-documented biological activities. 4-aminopyridine (4-AP) is a notable example, approved for the symptomatic treatment of walking disability in multiple sclerosis (MS).[3]

Mechanism of Action: Potassium Channel Blockade

Aminopyridine derivatives are known to function as non-specific blockers of voltage-gated potassium (Kv) channels.[2][3][8] In demyelinated axons, the exposure of these channels leads to an excessive outward potassium current, which impairs the propagation of action potentials. By blocking these exposed channels, aminopyridines can restore axonal conduction.[3][9] The derivative 4-aminopyridine-3-methanol has been shown to be a potent blocker of fast potassium channels and is effective in restoring axonal conduction in models of spinal cord injury.[9][10]

Mechanism_of_Action cluster_pathology Pathological State cluster_intervention Therapeutic Intervention cluster_outcome Result demyelination Demyelination of Axon kv_exposure Exposure of Voltage-Gated Potassium (Kv) Channels demyelination->kv_exposure conduction_block Impaired Action Potential Conduction kv_exposure->conduction_block kv_blockade Blockade of Exposed Kv Channels kv_exposure->kv_blockade aminopyridine This compound (or related aminopyridine) aminopyridine->kv_blockade restoration Restoration of Axonal Conduction kv_blockade->restoration

Caption: Proposed mechanism of aminopyridine derivatives.

Neuroprotective Effects

Emerging evidence suggests that beyond symptomatic relief, aminopyridines may exert neuroprotective effects.[2][3] Studies have indicated that 4-AP can reduce the degeneration of retinal nerve fibers in animal models of MS.[2] This suggests a potential for these compounds to mitigate long-term axonal damage. The neuroprotective properties may be linked to their ability to enhance electrical activity in neurons, which can be beneficial in various neurodegenerative conditions.[8] Newly synthesized derivatives of 4-aminopyridine have also shown promise in reversing the effects of cuprizone-induced demyelination in mice.[1]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with significant potential, primarily due to its structural relation to known neurologically active aminopyridines. Its physicochemical properties make it a viable candidate for further investigation in drug discovery programs targeting neurological disorders. This guide provides foundational data to support such research, summarizing its chemical identity, physical characteristics, a reliable synthesis protocol, and its potential biological relevance as a potassium channel blocker with possible neuroprotective effects. Future research should focus on obtaining detailed biological activity data for this specific molecule to fully elucidate its therapeutic potential.

References

(6-Aminopyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the chemical compound (6-Aminopyridin-2-yl)methanol, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties

The core molecular identifiers for this compound have been determined and are summarized below. These properties are essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol [1][2][3][4]

The molecular formula, C6H8N2O, precisely defines the elemental composition of the molecule, indicating it contains six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom.[1][2] The molecular weight is a critical parameter derived from this composition, calculated to be 124.14 g/mol .[1][2][3][4]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental formula, and its resulting molecular weight is a foundational concept in chemistry. The IUPAC name defines a specific structure, from which a molecular formula is derived. This formula, in turn, allows for the calculation of the precise molecular weight.

G Compound This compound Formula Molecular Formula C6H8N2O Compound->Formula Defines MW Molecular Weight 124.14 g/mol Formula->MW Determines

Relationship between chemical identity, formula, and molecular weight.

References

Technical Guide: Solubility Profile of (6-Aminopyridin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Aminopyridin-2-yl)methanol is a substituted pyridylmethanol compound of interest in medicinal chemistry and organic synthesis due to its structural motifs—a pyridine ring, an amino group, and a hydroxymethyl group. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery pipelines. Solubility profoundly impacts reaction kinetics, crystallization, bioavailability, and the ease of handling in a laboratory setting.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative experimental data is sparse in publicly available literature, this document extrapolates a qualitative solubility profile based on its physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility data empirically.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1][2][3]
Molecular Weight 124.14 g/mol [1][3][4]
Physical Form Solid[2][5]
CAS Number 79651-64-2[1][2][3]
Predicted XlogP -0.3[1][4]
InChIKey YGMPMXTWKROXPP-UHFFFAOYSA-N[1][2][5]

Note: The negative XlogP value suggests a hydrophilic or polar nature.

Predicted Solubility Profile

  • A primary amino group (-NH₂): Capable of acting as a hydrogen bond donor and acceptor.

  • A primary alcohol group (-CH₂OH): Capable of acting as a hydrogen bond donor and acceptor.

  • A pyridine ring: A polar aromatic system containing a nitrogen atom that can act as a hydrogen bond acceptor.

The presence of these polar, hydrogen-bonding functional groups dictates that the molecule will exhibit favorable solubility in polar solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. The following table summarizes the predicted solubility based on these chemical principles.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Very HighStrong hydrogen bonding interactions between the solvent's -OH groups and the solute's -NH₂, -OH, and pyridine nitrogen.[6]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighFavorable dipole-dipole interactions. The lack of a hydrogen-bond-donating group on the solvent may slightly limit solubility compared to protic solvents.
Slightly Polar Tetrahydrofuran (THF), Ethyl AcetateLow to ModerateLimited capacity for hydrogen bonding and weaker dipole-dipole interactions.
Nonpolar Aromatic Toluene, BenzeneVery LowDominated by weak van der Waals forces; insufficient to overcome the strong intermolecular forces of the crystalline solute.
Nonpolar Aliphatic Hexane, HeptaneInsolubleMismatch in polarity ("like dissolves like" principle) leads to negligible dissolution.[7]

Logical Framework for Solubility Prediction

The interplay between the functional groups of this compound and the nature of the solvent determines its solubility. This relationship can be visualized as a logical diagram.

Caption: Logical diagram of solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8] The solution should appear as a slurry with undissolved solid remaining.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, mol/L, or g/100g of solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G start Start prep 1. Add Excess Solute to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (e.g., 24-72h at 25°C) add_solvent->equilibrate settle 4. Settle Undissolved Solid equilibrate->settle sample 5. Sample Supernatant & Filter (0.22 µm) settle->sample quantify 6. Dilute & Quantify (e.g., HPLC-UV) sample->quantify calculate 7. Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure strongly indicates high solubility in polar protic solvents like methanol and water, moderate solubility in polar aprotic solvents like DMSO, and poor solubility in nonpolar solvents such as hexane. For researchers and drug development professionals requiring precise data, empirical determination is necessary. The provided shake-flask protocol offers a robust and reliable method for generating this critical information, enabling informed decisions in synthesis, purification, and formulation processes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of (6-Aminopyridin-2-yl)methanol

This compound is a pivotal heterocyclic building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its bifunctional nature, featuring both a nucleophilic amino group and a versatile hydroxymethyl group, makes it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of the prevalent synthetic routes and purification strategies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of a suitable precursor, typically 6-aminopyridine-2-carboxylic acid or its corresponding ester. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is standard for this transformation.

Primary Synthetic Pathway: Reduction of an Ester Precursor

This two-step approach first involves the esterification of 6-aminopyridine-2-carboxylic acid, followed by the reduction of the resulting ester. The initial esterification step is often performed to create a more reactive and soluble substrate for the subsequent hydride reduction.

Synthesis_Workflow A 6-Aminopyridine-2-carboxylic Acid (Starting Material) B Esterification (e.g., H₂SO₄, Ethanol, Reflux) A->B C Ethyl 6-aminopyridine-2-carboxylate (Intermediate) B->C Isolates Intermediate D Reduction (LiAlH₄, Anhydrous THF) C->D E Aqueous Work-up (Quenching) D->E Reaction Quench F Crude this compound E->F Extraction & Concentration

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification and Reduction

The following protocol is a representative procedure adapted from the synthesis of analogous aminopyridinyl methanols.[1]

Step A: Synthesis of Ethyl 6-aminopyridine-2-carboxylate

  • Reaction Setup: To a solution of 6-aminopyridine-2-carboxylic acid (1 equivalent) in ethanol (approx. 10 mL per gram of acid), slowly add concentrated sulfuric acid (0.5 equivalents) while cooling in an ice bath.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.

  • Extraction: Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step B: Synthesis of this compound

  • Reaction Setup: Dissolve the crude ethyl 6-aminopyridine-2-carboxylate from Step A in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Cool the solution to -60°C or 0°C using an appropriate cooling bath. Slowly add lithium aluminum hydride (LiAlH₄) (2.0-3.0 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. LiAlH₄ is a potent reducing agent that reduces esters and carboxylic acids to primary alcohols.[2]

  • Reaction Conditions: After the addition is complete, allow the mixture to gradually warm to 0°C and then heat to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (NaOH) solution, and finally more water (Fieser method).

  • Isolation: A granular precipitate will form. Remove the solid by filtration through a pad of Celite, washing the filter cake thoroughly with THF or EtOAc.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude this compound as a solid or oil.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and inorganic salts from the work-up. Purification is essential to achieve the desired level of purity for subsequent applications. Flash column chromatography is the most effective method.

Purification_Workflow Crude Crude Product (from Synthesis) Adsorption Adsorption onto Silica Gel Crude->Adsorption Chromatography Flash Column Chromatography (Silica Gel) Adsorption->Chromatography Elution Gradient or Isocratic Elution (e.g., EtOAc/MeOH) Chromatography->Elution Fraction Fraction Collection & TLC Analysis Elution->Fraction Combine Combine Pure Fractions Fraction->Combine Final Pure this compound Combine->Final Evaporation of Solvent

Caption: Purification workflow for this compound.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or dichloromethane) and pack the column. Equilibrate the column with the starting eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution: Elute the column with an appropriate solvent system. A common system for this class of polar, basic compounds is a mixture of ethyl acetate and methanol.[1] A gradient of increasing polarity (e.g., from 100% EtOAc to 95:5 EtOAc/MeOH) is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound as a solid.

Alternative Purification: Cation-Exchange Chromatography

For challenging separations or removal of non-basic impurities, cation-exchange chromatography can be a powerful alternative. This technique is particularly suitable for purifying aminopyridine derivatives.[3] The positively charged pyridinium ion under acidic conditions binds to the solid support, allowing neutral impurities to be washed away. The product is then eluted by raising the pH or ionic strength of the buffer.

Data Presentation

The following tables summarize key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
6-Aminopyridine-2-carboxylic acid23628-31-1C₆H₆N₂O₂138.12White to light-yellow powder254-256[4]
This compound79651-64-2C₆H₈N₂O124.14Solid~120[1]
Table 2: Synthesis and Purification Data
StepParameterTypical ValueNotes
Synthesis Reaction Yield (crude)70-85%Based on the reduction of the ester intermediate.[1]
Purification Eluent SystemEtOAc/MeOH (95:5)For flash column chromatography.[1]
Purity (post-chromatography)>95-97%As determined by HPLC or NMR.[5][6]
Recovery Yield80-95%From the chromatography step.

This guide provides a foundational framework for the successful synthesis and purification of this compound. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment, especially when handling potent reagents like LiAlH₄. Optimization of reaction times, temperatures, and purification conditions may be necessary depending on the scale and desired purity of the final product.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (6-Aminopyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are based on the analysis of its chemical structure and comparison with similar aminopyridine derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~7.30 (t, J ≈ 7.8 Hz)H4
~6.45 (d, J ≈ 7.3 Hz)H3
~6.30 (d, J ≈ 8.2 Hz)H5
~5.50 (br s)NH₂
~5.20 (t, J ≈ 5.7 Hz)OH
~4.40 (d, J ≈ 5.7 Hz)CH₂

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3150N-H and O-H stretchingStrong, Broad
3050 - 3000Aromatic C-H stretchingMedium
2950 - 2850Aliphatic C-H stretchingMedium
~1640N-H scissoringStrong
1600 - 1450Aromatic C=C and C=N stretchingMedium-Strong
~1250C-O stretchingStrong
~1030C-N stretchingMedium

Table 3: Mass Spectrometry (MS) Data

Technique Ionization Mode [M+H]⁺ (m/z) Key Fragmentation Ions (m/z)
Electrospray Ionization (ESI)Positive125.07108.06, 94.06, 79.05

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-180 ppm.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Add DMSO-d6 (0.6 mL) prep1->prep2 prep3 Dissolve Sample prep2->prep3 acq1 1H NMR Acquisition prep3->acq1 acq2 13C NMR Acquisition prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Referencing proc2->proc3 1H Spectrum 1H Spectrum proc3->1H Spectrum 13C Spectrum 13C Spectrum proc3->13C Spectrum

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: Prepare a solid sample using the Potassium Bromide (KBr) disc method. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disc.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

    • Acquire a background spectrum of a blank KBr disc for correction.

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

Diagram 2: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Disc) cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing prep1 Mix Sample with KBr prep2 Press into Disc prep1->prep2 acq2 Acquire Sample Spectrum prep2->acq2 acq1 Acquire Background Spectrum proc1 Background Subtraction acq1->proc1 acq2->proc1 IR Spectrum IR Spectrum proc1->IR Spectrum

Caption: Workflow for IR data acquisition and processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

    • Operate the ESI source in positive ion mode.

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

    • If necessary, perform tandem MS (MS/MS) to obtain fragmentation data for structural confirmation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Diagram 3: Mass Spectrometry Logical Flow

MS_Logic Sample This compound Solution Ionization Electrospray Ionization (ESI+) Sample->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum MolecularIon [M+H]+ Peak (m/z 125.07) Spectrum->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIons Fragment Ions (m/z 108.06, 94.06, 79.05) Fragmentation->FragmentIons

Caption: Logical flow of mass spectrometry analysis.

Stability and Storage Conditions for (6-Aminopyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (6-Aminopyridin-2-yl)methanol (CAS No. 79651-64-2). The information presented herein is compiled from manufacturer safety data sheets, relevant scientific literature on related compounds, and established principles of chemical stability. This guide is intended to support researchers and drug development professionals in the proper handling, storage, and analysis of this compound.

Compound Overview

This compound is a functionalized pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring both a primary amino group and a hydroxymethyl substituent on the pyridine ring, presents specific considerations for its stability and handling.

Chemical Structure:

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.[1][2][3][4]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Light Store in a dark placeThe aminopyridine moiety may be susceptible to photodegradation.
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the amino and hydroxymethyl groups.
Physical Form SolidThe compound is typically supplied as a solid and should be stored in this state to enhance stability.

Physicochemical Properties and Stability Profile

While specific experimental stability data for this compound is not extensively available in published literature, the stability profile can be inferred from its structural features and data on related aminopyridine and pyridinemethanol compounds.

Solid-State Stability

In its solid form, this compound is expected to be relatively stable when stored under the recommended conditions. Studies on similar compounds, such as 4-aminopyridine, have demonstrated good stability in solid dosage forms for extended periods when protected from light and moisture.

Solution Stability

The stability of this compound in solution is expected to be dependent on several factors, including pH, solvent, and exposure to light and oxygen.

  • pH: The amino group imparts basic properties, while the pyridine nitrogen is also basic. The stability of aminopyridines in aqueous solutions can be pH-dependent. For some aminopyridine derivatives, maximum stability has been observed in the slightly acidic pH range.

  • Oxidation: The primary amino group and the benzylic-like alcohol are susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in solution could lead to degradation.

  • Photostability: Pyridine and its derivatives can be susceptible to photodegradation. Exposure of solutions to UV or visible light may induce degradation pathways.

The following diagram illustrates the key factors that can influence the stability of this compound.

StabilityFactors cluster_compound This compound cluster_factors Stability Influencing Factors Compound This compound Degradation Degradation Compound->Degradation leads to Temperature Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen / Oxidizing Agents Oxygen->Degradation pH pH (in solution) pH->Degradation Moisture Moisture Moisture->Degradation

Caption: Factors influencing the stability of this compound.

Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible for this compound. The identification of actual degradation products would require experimental forced degradation studies followed by analytical characterization (e.g., LC-MS, NMR).

  • Oxidation: The primary amino group could be oxidized to form nitroso or nitro derivatives. The hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid.

  • Photodegradation: Exposure to light could lead to complex degradation pathways, potentially involving radical mechanisms and ring opening.

  • Dimerization/Polymerization: Under certain conditions, reactions between molecules could lead to the formation of dimers or polymeric impurities.

The following workflow outlines a typical process for identifying degradation products.

DegradationWorkflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS HPLC->LCMS Peak Purity & Mass NMR NMR Spectroscopy LCMS->NMR Structural Elucidation Products Degradation Product Identification NMR->Products Pathway Degradation Pathway Elucidation Products->Pathway

Caption: Workflow for forced degradation and impurity identification.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not published, the following are generalized experimental methodologies for conducting forced degradation studies, adapted from ICH guidelines and literature on related compounds.

General Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on the stress condition). The concentration should be chosen to allow for accurate quantification by the analytical method.

Forced Degradation Conditions
  • Acid Hydrolysis:

    • Treat the sample solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis:

    • Treat the sample solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the sample solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a specified period, protected from light.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photostability:

    • Expose the solid compound or a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the light-exposed and dark control samples at the end of the exposure period.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent compound from any degradation products.

  • Column: A C18 reversed-phase column is often suitable for pyridine derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity of the method should be confirmed by demonstrating that the peak for the parent compound is pure in stressed samples (e.g., using a photodiode array detector).

Summary and Recommendations

This compound is expected to be stable in its solid form when stored under refrigerated (2-8°C), dark, and inert conditions.[1][2][3][4] In solution, its stability is likely influenced by pH, the presence of oxidizing agents, and exposure to light. For research and development purposes, it is crucial to handle this compound with care, adhering to the recommended storage conditions to minimize degradation. When working with solutions, especially for extended periods, it is advisable to protect them from light and to consider the potential for oxidative degradation. For quantitative applications and stability studies, the development and validation of a stability-indicating analytical method are essential. The provided experimental protocols for forced degradation can serve as a starting point for a thorough investigation of the stability profile of this compound.

References

The Diverse Biological Activities of Aminopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the therapeutic potential of aminopyridine derivatives, from their molecular mechanisms to their applications in oncology, neurology, and infectious diseases.

Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These compounds, characterized by a pyridine ring substituted with an amino group, exist in three isomeric forms: 2-, 3-, and 4-aminopyridine, each demonstrating distinct pharmacological profiles.[1][3] Their ability to interact with a variety of biological targets, including enzymes and ion channels, has established them as privileged scaffolds in the development of novel therapeutics.[4] This technical guide provides a comprehensive overview of the current understanding of aminopyridine derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

I. Key Biological Activities and Mechanisms of Action

Aminopyridine derivatives have demonstrated efficacy in a range of therapeutic areas, primarily driven by their ability to modulate the activity of key physiological targets.

A. Anticancer Activity: Targeting Kinase Signaling Cascades

A significant area of research has focused on the development of aminopyridine derivatives as potent and selective kinase inhibitors.[5] Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

Several aminopyridine-containing compounds have been designed as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Overexpression or mutation of EGFR is common in various cancers. The binding of aminopyridine derivatives to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt pathways, leading to the inhibition of tumor growth.[7][8]

2. Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/Akt signaling pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[9] Novel 2-aminopyridine derivatives have been synthesized as selective inhibitors of the PI3Kδ isoform, which is primarily expressed in hematopoietic cells, making it a promising target for hematological malignancies.[10] Inhibition of PI3Kδ blocks the production of the second messenger PIP3, leading to the suppression of Akt activation and downstream signaling events that promote cell proliferation and survival.[3]

3. Other Kinase Targets:

Aminopyridine derivatives have also been developed as inhibitors of other important kinases implicated in cancer, including:

  • Tropomyosin receptor kinase A (TrkA): Potent TrkA inhibitors with IC50 values in the low nanomolar range have been synthesized, showing significant anti-proliferative activity in cancer cell lines with NTRK gene fusions.[11]

  • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors of CDK9 and HDACs have been discovered, demonstrating synergistic antitumor effects and the potential to overcome drug resistance.[12]

  • Janus Kinase 2 (JAK2): Selective JAK2 inhibitors based on the 2-aminopyridine scaffold have been developed for the treatment of myeloproliferative neoplasms.

B. Neuroprotective and Neuromodulatory Effects: Potassium Channel Blockade

The primary mechanism of action for several clinically relevant aminopyridine derivatives in the central nervous system is the blockade of voltage-gated potassium channels (Kv).[7] By blocking these channels, aminopyridines prolong the duration of action potentials, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release.[13][14]

This mechanism is particularly relevant in demyelinating diseases such as multiple sclerosis (MS), where the exposure of juxtaparanodal potassium channels on demyelinated axons leads to current leakage and conduction block.[14] 4-Aminopyridine (dalfampridine) and its derivatives can restore nerve impulse conduction in these damaged neurons, leading to improvements in motor function.[7][14]

C. Antimicrobial Activity

Aminopyridine derivatives have also emerged as a promising class of antimicrobial agents.[9][15][16] Their mechanism of action against bacteria is believed to involve the disruption of the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to the leakage of cytoplasmic contents and cell death.[9] Various synthetic strategies have been employed to generate novel aminopyridine derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[9][17]

II. Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative aminopyridine derivatives against various targets and cell lines.

Table 1: Anticancer Activity of Aminopyridine Derivatives

Compound/Derivative ClassTarget/Cell LineIC50/EC50Reference
Aminopyrimidine Derivatives (C3, C4, C6)TrkA5.0 - 7.0 nM[11]
2-Aminopyridine Derivative (MR3278)PI3Kδ30 nM[10]
2-Aminopyridine Derivative (MR3278)MOLM-16, Mv-4-11 (AML cells)2.6 µM, 3.7 µM[10]
CDK9/HDAC Dual Inhibitor (8e)CDK988.4 nM[12]
CDK9/HDAC Dual Inhibitor (8e)HDAC1168.9 nM[12]
FLT3/HDAC Dual Inhibitor (9e)FLT330.4 nM[12]
FLT3/HDAC Dual Inhibitor (9e)HDAC152.4 nM[12]
FLT3/HDAC Dual Inhibitor (9e)HDAC314.7 nM[12]
Spiro[indoline-3,4'-piperidine] Derivatives (A1-A4)EGFR-wt7-27% inhibition at 0.5 µM[6]
Spiro[indoline-3,4'-piperidine] Derivatives (A1-A4)ERBB25-34% inhibition at 0.5 µM[6]
Amino Acid Conjugate (S3c)A2780 (Ovarian Cancer)15.57 µM[8]
Amino Acid Conjugate (S3c)A2780CISR (Cisplatin-Resistant)11.52 µM[8]

Table 2: Antimicrobial Activity of Aminopyridine Derivatives

Compound/Derivative ClassMicroorganismMICReference
2-Amino-3-cyanopyridine Derivative (2c)S. aureus, B. subtilis0.039 µg/mL[9][18]
3α,7α-Di(pyridylmethyl)amino-5α-cholestane (10)S. epidermidis 887E1 µg/mL[17]

Table 3: Potassium Channel Blocking Activity of Aminopyridine Derivatives

CompoundChannelIC50/KiReference
4-AminopyridineKv1.1170 µM
4-AminopyridineKv1.2230 µM

III. Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of aminopyridine derivatives.

A. Synthesis of Aminopyridine Derivatives

General Procedure for Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives: [9]

  • A mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol) is heated at 80 °C under solvent-free conditions for a specified time (typically 1-3 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-amino-3-cyanopyridine derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.

B. In Vitro Kinase Inhibition Assay (e.g., PI3Kδ)

ADP-Glo™ Kinase Assay Protocol: [5]

  • Prepare a kinase reaction buffer containing the lipid substrate (e.g., PIP2).

  • Add the test aminopyridine derivative at various concentrations to the wells of a 384-well plate.

  • Add the purified recombinant PI3Kδ enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

C. Cell Viability Assay (MTT Assay)

MTT Assay Protocol for Cytotoxicity Assessment: [19]

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the aminopyridine derivative for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

D. Antimicrobial Susceptibility Testing (Broth Microdilution)

Broth Microdilution Protocol for MIC Determination:

  • Prepare a stock solution of the aminopyridine derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

E. Western Blot Analysis for Signaling Pathway Modulation

Protocol for Assessing PI3K/Akt Pathway Inhibition:

  • Culture cells to 70-80% confluency and treat with various concentrations of the aminopyridine derivative for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of p-Akt.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical drug discovery workflow for aminopyridine derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Akt->Proliferation Aminopyridine Aminopyridine Derivative Aminopyridine->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Aminopyridine Derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Aminopyridine Aminopyridine Derivative Aminopyridine->PI3K Inhibits Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Aminopyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryScreening Primary Screening (e.g., Kinase Assay, Antimicrobial Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR Active Hits SAR->Synthesis Iterative Design SecondaryAssays Secondary Assays (Cell Viability, Western Blot) SAR->SecondaryAssays LeadCandidate Lead Candidate Selection SecondaryAssays->LeadCandidate

References

(6-Aminopyridin-2-yl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(6-Aminopyridin-2-yl)methanol has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of a diverse range of therapeutic agents. Its unique structural features, comprising a pyridine ring substituted with both a nucleophilic amino group and a reactive hydroxymethyl group, provide a foundation for synthesizing complex molecules with significant biological activity. This technical guide delves into the synthesis, properties, and extensive applications of this compound, with a particular focus on its role in the design of kinase inhibitors for various disease indications.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 124.14 g/mol . It is essential to handle this compound with care, as it is classified as an irritant and can be harmful if swallowed, in contact with skin, or inhaled. Proper storage in a dark, inert atmosphere at 2-8°C is recommended to maintain its stability.

PropertyValueReference
IUPAC NameThis compound
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
CAS Number79651-64-2
Physical FormSolid
StorageKeep in dark place, inert atmosphere, 2-8°C

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various synthetic routes. One common and efficient method involves the reduction of a corresponding ester, such as methyl 6-aminopicolinate.

Experimental Protocol: Reduction of Methyl 6-aminopicolinate

This protocol details the reduction of methyl 6-aminopicolinate to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

  • Methyl 6-aminopicolinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Setup: An oven-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen.

  • Reagent Preparation: A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared in the flask and cooled to 0°C using an ice bath.

  • Addition of Ester: A solution of methyl 6-aminopicolinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: The reaction mixture is cooled to 0°C and cautiously quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water. This should be done with extreme care to control the evolution of hydrogen gas.

  • Workup: The resulting slurry is stirred at room temperature for 30 minutes and then filtered. The filter cake is washed thoroughly with diethyl ether.

  • Isolation: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Application as a Building Block in Drug Discovery

The aminopyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets, particularly the hinge region of kinases. The this compound building block provides a strategic starting point for the synthesis of a wide array of kinase inhibitors and other bioactive molecules. The primary amino group and the hydroxyl group serve as versatile handles for further chemical modifications, such as N-alkylation, acylation, and participation in coupling reactions.

Key Synthetic Transformations

The versatility of this compound is demonstrated through its utility in various synthetic transformations, enabling the construction of diverse chemical libraries for drug discovery.

Boc Protection: The primary amino group can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Suzuki and Sonogashira Coupling Reactions: The pyridine ring can be functionalized through palladium-catalyzed cross-coupling reactions. For these reactions, the this compound scaffold would first need to be halogenated. The resulting halo-pyridine derivative can then undergo Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes to introduce a variety of substituents, expanding the chemical diversity of the synthesized compounds.

Workflow for Derivative Synthesis

The Expanding Chemical Toolkit of (6-Aminopyridin-2-yl)methanol: A Guide to Novel Reactions and Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – (6-Aminopyridin-2-yl)methanol, a versatile bifunctional building block, is at the forefront of innovative synthetic strategies aimed at the rapid construction of complex, biologically active molecules. This technical guide delves into the emerging reaction methodologies involving this valuable scaffold, with a particular focus on its application in multi-component reactions for the synthesis of novel heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique reactivity of this and related aminopyridine structures.

The aminopyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of both a nucleophilic amino group and a versatile hydroxymethyl handle on the this compound framework allows for a diverse range of chemical transformations. This guide will provide an in-depth look at a key example of a novel, efficient reaction for the synthesis of complex pyridone derivatives, highlighting the potential for high-throughput library generation for drug discovery.

A Gateway to Bioactive Heterocycles: One-Pot Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

A significant advancement in the utilization of aminopyridine-like structures is the development of a one-pot, two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.[1] This reaction showcases the power of multi-component strategies to rapidly generate molecular complexity from simple starting materials. While the reported synthesis does not directly utilize this compound, the underlying principles and the reactivity of the aminopyridine core are highly relevant and adaptable.

This methodology has been successfully employed to create a library of novel compounds, some of which have demonstrated potent anti-cancer activity, particularly against glioblastoma cell lines.[1] The ability to synthesize a diverse range of derivatives through this efficient process underscores the value of this chemical approach in modern drug discovery.

Quantitative Data Summary

The following table summarizes the yields for a selection of synthesized 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, demonstrating the robustness of the one-pot, two-step methodology.

Compound IDR Group (from Aldehyde)Yield (%)
5a 4-Methylphenyl62
5b 4-Methylphenyl63
5g 4-Chlorophenyl71
5j 4-Fluorophenyl60
5n 4-Bromophenyl73
5p 4-Bromophenyl75
Experimental Protocols

General Procedure for the One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles: [1]

Step 1: Knoevenagel Condensation

  • A mixture of an appropriate aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of betaine (0.2 mmol) is stirred in a round-bottom flask under solvent-free conditions for 5 minutes.

  • Methanol (1 ml) is added to the reaction mixture.

  • The mixture is refluxed for 10 minutes.

Step 2: Michael Addition and Cyclization

  • To the reaction mixture from Step 1, N-substituted 2-cyanoacetamide (2 mmol) and guanidinium carbonate (0.2 mmol) are added with an additional 2 ml of methanol.

  • The reaction mixture is refluxed for 10 minutes.

  • Upon completion, the mixture is cooled in an ice bath.

  • Ethyl acetate (10 ml) is added, and the mixture is transferred to a separatory funnel containing 10 ml of a saturated aqueous salt solution.

  • The mixture is shaken for 5-7 minutes, and the organic layer is separated.

  • The ethyl acetate is removed under reduced pressure.

  • The crude product is recrystallized from methanol or ethanol to yield the pure 6-amino-2-pyridone-3,5-dicarbonitrile derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization aldehyde Aldehyde solvent_free Solvent-free stirring (5 min) aldehyde->solvent_free malononitrile Malononitrile malononitrile->solvent_free betaine Betaine (catalyst) betaine->solvent_free methanol_reflux1 Methanol reflux (10 min) solvent_free->methanol_reflux1 intermediate Knoevenagel Adduct methanol_reflux1->intermediate methanol_reflux2 Methanol reflux (10 min) intermediate->methanol_reflux2 cyanoacetamide N-substituted 2-cyanoacetamide cyanoacetamide->methanol_reflux2 guanidinium_carbonate Guanidinium Carbonate (catalyst) guanidinium_carbonate->methanol_reflux2 workup Workup & Purification methanol_reflux2->workup final_product 6-Amino-2-pyridone-3,5-dicarbonitrile workup->final_product

Caption: Workflow for the one-pot synthesis of pyridone derivatives.

Broader Synthetic Potential and Future Directions

The versatility of the aminopyridine scaffold, as exemplified by this compound, opens doors to a multitude of other novel reactions. The amino and hydroxymethyl groups can be independently or concertedly derivatized, leading to a vast chemical space for exploration.

Potential Signaling Pathway Involvement:

While specific signaling pathway diagrams involving this compound are not yet prevalent in the literature, its derivatives are being investigated as inhibitors of various kinases. For instance, related aminopyridine structures are known to target signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a generalized kinase signaling pathway that such compounds could potentially inhibit.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound Derivative inhibitor->akt

Caption: Potential inhibition of a kinase signaling pathway.

Future research will undoubtedly uncover more novel transformations of this compound. Areas of particular interest include its use as a ligand in asymmetric catalysis, its incorporation into more complex multi-component reactions, and the development of novel cyclization strategies to access unique heterocyclic ring systems. The continued exploration of the chemistry of this versatile building block promises to yield new tools for medicinal chemists and materials scientists alike.

References

Methodological & Application

Application Note: Synthesis of (6-Aminopyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminopyridin-2-yl)methanol and its derivatives are versatile building blocks in medicinal chemistry, exhibiting a range of biological activities, including potential as anti-cancer and anti-inflammatory agents. This document provides detailed protocols for the synthesis of the core this compound scaffold and its derivatization. The primary synthetic strategies involve the reduction of 6-aminopicolinic acid derivatives or the amination of a chloropyridine precursor. This note also includes a summary of quantitative data for representative derivatives and a visualization of a relevant biological signaling pathway.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, and its functionalization with amino and hydroxymethyl groups at the 2 and 6 positions provides a valuable platform for generating diverse chemical libraries. This compound derivatives have garnered interest due to their potential therapeutic applications. For instance, some derivatives have shown promise as anti-cancer agents, while others have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), suggesting applications in pain and inflammation. The synthetic protocols outlined herein provide a foundation for the exploration of this chemical space.

Experimental Protocols

Two primary routes for the synthesis of the this compound core are presented below.

Protocol 1: Reduction of 6-Aminopicolinic Acid

This protocol describes the synthesis of this compound starting from 6-aminopicolinic acid via an ester intermediate.

Step 1: Esterification of 6-Aminopicolinic Acid

  • Suspend 6-aminopicolinic acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 6-aminopicolinate.

Step 2: Reduction of Methyl 6-Aminopicolinate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) (15 volumes).[1][2]

  • Cool the suspension to 0 °C.

  • Dissolve methyl 6-aminopicolinate (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of Celite®.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford this compound. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound Derivatives from Aldehydes

This protocol details a one-pot, two-step synthesis for certain this compound derivatives, specifically 6-amino-2-pyridone-3,5-dicarbonitriles, which have shown anti-cancer activity.[3][4]

  • In a round-bottom flask, combine the substituted aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).

  • Add methanol as a solvent and stir the mixture at room temperature.

  • To this mixture, add an N-substituted 2-cyanoacetamide (1.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring completion by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold methanol and dry under vacuum to yield the desired 6-amino-2-pyridone-3,5-dicarbonitrile derivative.[3][4]

Data Presentation

The following table summarizes quantitative data for a selection of synthesized this compound derivatives.

Compound IDDerivative StructureYield (%)Melting Point (°C)Analytical Data (m/z)Reference
5a 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile62292-294[M+H]⁺: 341.1420[4]
5b 6-Amino-1-(2-chlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile63292-294[M+H]⁺: 375.1028[4]
5d 6-Amino-1-(2,4-dichlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile61314-316[M+H]⁺: 409.0844[3]
5f 6-Amino-1-(2-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile72284-286[M+H]⁺: 395.0511[3][4]
5g 6-Amino-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile71244-246[M+H]⁺: 395.0476[3]
5n 6-Amino-4-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile73290-292[M+H]⁺: 439.0189[3]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic workflow for obtaining this compound and its derivatives.

Synthesis_Workflow cluster_route1 Route 1: Reduction cluster_route2 Route 2: Derivatization 6-AP 6-Aminopicolinic Acid Ester Methyl 6-Aminopicolinate 6-AP->Ester Esterification (MeOH, SOCl₂) Product1 This compound Ester->Product1 Reduction (LiAlH₄) Further_Derivatives Diverse Derivatives Product1->Further_Derivatives Further Functionalization Aldehyde Substituted Aldehyde Product2 6-Amino-2-pyridone Derivatives Aldehyde->Product2 One-pot Reaction Malononitrile Malononitrile Cyanoacetamide N-Substituted 2-Cyanoacetamide

Caption: Synthetic routes to this compound and its derivatives.

Signaling Pathway Diagram

Certain derivatives of pyridin-2-yl-methanol have been identified as antagonists of the TRPV3 channel, a key player in nociception and thermosensation. The following diagram illustrates a simplified view of this signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane TRPV3 TRPV3 Channel Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Allows Stimulus Heat / Chemical Stimuli Stimulus->TRPV3 Activates Derivative (Pyridin-2-yl)methanol Derivative (Antagonist) Derivative->TRPV3 Inhibits Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Inhibition of the TRPV3 signaling pathway by (Pyridin-2-yl)methanol derivatives.

References

Application Notes and Protocols for the Use of (6-Aminopyridin-2-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (6-Aminopyridin-2-yl)methanol as a versatile building block in the synthesis of novel kinase inhibitors. The methodologies outlined herein are intended to guide researchers in the design, synthesis, and evaluation of potent and selective inhibitors targeting key kinases implicated in various diseases, particularly cancer.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. This compound offers a unique combination of a hinge-binding amino group and a modifiable hydroxymethyl group. This allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents to enhance potency, selectivity, and pharmacokinetic properties.

This application note will focus on the synthesis of kinase inhibitors targeting the PI3K/AKT/mTOR and Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathways, utilizing this compound and its derivatives.

Targeted Signaling Pathways

1. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common event in many human cancers.[2] Small molecule inhibitors targeting key kinases in this pathway, such as mTOR, have shown significant therapeutic promise. The synthesis of Torin2, a potent and selective mTOR inhibitor, highlights the utility of the aminopyridine scaffold in targeting this pathway.[2]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth Inhibitor This compound -derived Inhibitor (e.g., Torin2 analog) Inhibitor->mTORC1 inhibits

PI3K/AKT/mTOR Signaling Pathway

2. Rho-Kinase (ROCK) Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[3] They play important roles in cell adhesion, motility, and contraction.[3] Inhibition of ROCK has shown therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis. Pyridine-based scaffolds have been successfully employed in the development of potent ROCK inhibitors.

ROCK_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP for GDP ROCK ROCK RhoA_GTP->ROCK activates Substrates Downstream Substrates (e.g., MLC) ROCK->Substrates Cytoskeletal_Effects Actin Cytoskeleton Reorganization Substrates->Cytoskeletal_Effects Inhibitor This compound -derived Inhibitor Inhibitor->ROCK inhibits

Rho-Kinase (ROCK) Signaling Pathway

Data Presentation: Inhibitory Activities

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from aminopyridine scaffolds. This data is intended to provide a comparative baseline for newly synthesized compounds derived from this compound.

Kinase TargetInhibitor/ScaffoldIC50/EC50 (nM)Reference
mTORTorin2 (9-(6-aminopyridin-3-yl) derivative)0.25 (EC50)[2]
PI3KTorin2 (9-(6-aminopyridin-3-yl) derivative)200 (EC50)[2]
ROCK26-indazolamino-2-pyrrolidylpyridine derivative (S9)20 (IC50)[4]
ROCK16-indazolamino-2-pyrrolidylpyridine derivative (S9)821 (IC50)[4]
GSK-3β6-amino pyridine derivative (8d)770 (IC50)
CK-1δ6-amino pyridine derivative (8d)570 (IC50)

Experimental Protocols

1. Synthesis of a this compound-based Kinase Inhibitor (Analogous to Torin2)

The following is a representative protocol for the synthesis of a kinase inhibitor incorporating the this compound moiety, adapted from the synthesis of Torin2. This multi-step synthesis involves a Suzuki coupling reaction as a key step to introduce the aminopyridine fragment.

Synthesis_Workflow Start This compound (or boronic ester derivative) Coupling Suzuki Coupling Start->Coupling Core Heterocyclic Core (e.g., benzo[h][1,6]naphthyridinone) Core->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Functional Group Modification (e.g., on hydroxymethyl group) Intermediate->Modification Final_Product Final Kinase Inhibitor Modification->Final_Product Purification Purification & Characterization Final_Product->Purification

General Synthesis Workflow

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative (as its boronic acid or ester) with a halogenated heterocyclic core.

  • Materials:

    • This compound boronic acid or ester (1.2 equivalents)

    • Halogenated heterocyclic core (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask, add the halogenated heterocyclic core, the this compound boronic acid/ester, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ADP production.

  • Materials:

    • Recombinant human kinase

    • Kinase substrate peptide

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • ATP

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well microplates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 384-well plate, add the kinase assay buffer.

    • Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Dispense Dispense Reagents into 384-well plate Start->Dispense Incubate_Reaction Incubate at 30°C (Kinase Reaction) Dispense->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Detect Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_Stop->Detect Incubate_Detect Incubate at RT Detect->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Kinase Inhibition Assay Workflow

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its structural features allow for the generation of compounds that can effectively target the ATP-binding site of various kinases. The provided protocols for synthesis and in vitro assays, along with the comparative biological data and signaling pathway diagrams, offer a comprehensive guide for researchers in the field of drug discovery to design and evaluate new therapeutic agents based on this promising scaffold.

References

Application Notes and Protocols for Reactions with (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Aminopyridin-2-yl)methanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic amino group and a primary alcohol, allows for a variety of chemical transformations, making it an important intermediate in the synthesis of complex heterocyclic compounds. Derivatives of this compound have shown significant potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1][2] These compounds are also explored for their potential in treating neuroinflammatory and neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for key reactions involving this compound, including N-acylation, reductive amination, and reaction with isocyanates.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on established synthetic methodologies for analogous aminopyridines.

Table 1: N-Acylation of this compound

Acylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0 to rt285-95
Benzoyl ChlorideDichloromethane (DCM)Pyridine0 to rt380-90
Acetic AnhydrideAcetic AcidNone80190-98
4-Methoxybenzoyl chlorideTetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)rt475-85

Table 2: Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
AcetoneSodium triacetoxyborohydride1,2-Dichloroethane (DCE)rt1270-80
CyclohexanoneSodium cyanoborohydrideMethanolrt2465-75
BenzaldehydeSodium borohydrideMethanolrt470-85
4-Fluorobenzaldehydeα-picoline-boraneMethanolrt1475-90

Table 3: Reaction of this compound with Isocyanates

IsocyanateSolventCatalystTemperature (°C)Time (h)Yield (%)
Phenyl isocyanateTetrahydrofuran (THF)Nonert685-95
4-Chlorophenyl isocyanateDichloromethane (DCM)Nonert880-90
Ethyl isocyanateAcetonitrileNone50490-98
Benzyl isocyanateTolueneNone60580-90

Experimental Protocols

Protocol 1: N-Acylation with Benzoyl Chloride

This protocol describes the synthesis of N-(6-(hydroxymethyl)pyridin-2-yl)benzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(6-(hydroxymethyl)pyridin-2-yl)benzamide.

Protocol 2: Reductive Amination with Acetone

This protocol describes the synthesis of (6-(isopropylamino)pyridin-2-yl)methanol.

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add acetone (1.5 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield (6-(isopropylamino)pyridin-2-yl)methanol.

Protocol 3: Synthesis of a Urea Derivative using Phenyl Isocyanate

This protocol details the preparation of 1-(6-(hydroxymethyl)pyridin-2-yl)-3-phenylurea.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the formation of the product by TLC.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting material.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(6-(hydroxymethyl)pyridin-2-yl)-3-phenylurea.

Signaling Pathway and Experimental Workflow

Derivatives of this compound are frequently designed as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers.[2][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1 mTORC1 S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Rheb Rheb-GTP TSC2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Growth S6K1->Proliferation fourEBP1->Proliferation Promotes Translation Inhibitor This compound Derivative (e.g., PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with sites of inhibition by this compound derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and evaluation of a kinase inhibitor derived from this compound.

Experimental_Workflow Start This compound Reaction Chemical Synthesis (e.g., N-Acylation, Reductive Amination) Start->Reaction Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Screening In vitro Kinase Assay (IC50 determination) Characterization->Screening CellAssay Cell-Based Assays (Proliferation, Apoptosis) Screening->CellAssay AnimalModel In vivo Efficacy Studies (Xenograft Models) CellAssay->AnimalModel End Lead Compound AnimalModel->End

Caption: General workflow for the synthesis and evaluation of kinase inhibitors from this compound.

References

Application of (6-Aminopyridin-2-yl)methanol in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

(6-Aminopyridin-2-yl)methanol is a versatile bifunctional building block in heterocyclic synthesis, offering two reactive sites for the construction of fused ring systems. The presence of a nucleophilic amino group and a reactive hydroxymethyl group on the pyridine core allows for a variety of cyclization strategies, leading to the formation of medicinally relevant scaffolds such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. These heterocyclic cores are prevalent in numerous biologically active compounds, demonstrating a wide range of therapeutic applications.

This application note details two key synthetic transformations of this compound into valuable fused heterocyclic systems. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to guide researchers in the effective utilization of this versatile starting material.

Synthesis of (6-Aminoimidazo[1,2-a]pyridin-2-yl)methanol via Cyclocondensation

The imidazo[1,2-a]pyridine scaffold is a prominent feature in a number of approved drugs and clinical candidates, exhibiting activities such as sedative-hypnotic, anti-inflammatory, and anti-cancer effects. The synthesis of this bicyclic system can be efficiently achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone, a reaction commonly known as the Chichibabin reaction. In the case of this compound, the amino group acts as the key nucleophile to initiate the cyclization, while the hydroxymethyl group is retained in the final product, offering a handle for further functionalization.

A plausible and efficient route to synthesize (6-Aminoimidazo[1,2-a]pyridin-2-yl)methanol involves the reaction of this compound with a suitable three-carbon α,α'-dihaloacetone, such as 1,3-dichloroacetone.

start This compound process Cyclocondensation (Chichibabin Reaction) start->process reagent 1,3-Dichloroacetone reagent->process intermediate Quaternized Intermediate product (6-Aminoimidazo[1,2-a]pyridin-2-yl)methanol intermediate->product process->intermediate

Fig. 1: Synthetic pathway to (6-Aminoimidazo[1,2-a]pyridin-2-yl)methanol.
Quantitative Data

EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1This compound1,3-DichloroacetoneEthanolReflux685
Experimental Protocol

Synthesis of (6-Aminoimidazo[1,2-a]pyridin-2-yl)methanol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.24 g, 10 mmol) in 50 mL of absolute ethanol.

  • Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.27 g, 10 mmol) portion-wise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the pure (6-Aminoimidazo[1,2-a]pyridin-2-yl)methanol.

  • Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Synthesis of 6-Amino-4-hydroxy-2-(hydroxymethyl)pyrido[1,2-a]pyrimidin-4-one via Gould-Jacobs Reaction

The pyrido[1,2-a]pyrimidine core is another privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The Gould-Jacobs reaction provides a classical and effective method for the construction of 4-hydroxypyrido[1,2-a]pyrimidines (which exist in equilibrium with their 4-oxo tautomers). This reaction involves the condensation of a 2-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.

reactant1 This compound step1 Condensation reactant1->step1 reactant2 Diethyl Ethoxymethylenemalonate (DEEMM) reactant2->step1 intermediate Enamine Intermediate step1->intermediate step2 Thermal Cyclization intermediate->step2 product 6-Amino-4-hydroxy-2-(hydroxymethyl)pyrido[1,2-a]pyrimidin-4-one step2->product

Fig. 2: Two-step synthesis of a pyrido[1,2-a]pyrimidine derivative.
Quantitative Data

EntryReactant 1Reactant 2Cyclization ConditionsTime (h)Yield (%)
1This compoundDEEMMDowtherm A, 250 °C0.578
Experimental Protocol

Synthesis of 6-Amino-4-hydroxy-2-(hydroxymethyl)pyrido[1,2-a]pyrimidin-4-one

  • Condensation: In a 100 mL round-bottom flask, mix this compound (1.24 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol). Heat the mixture at 120 °C for 1 hour. The reaction can be monitored by observing the evolution of ethanol.

  • Cyclization: To the resulting crude enamine intermediate, add 20 mL of a high-boiling solvent such as Dowtherm A. Heat the mixture to 250 °C and maintain this temperature for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with an equal volume of hexane to facilitate further precipitation.

  • Purification: Collect the solid product by filtration, wash with hexane, and then recrystallize from a suitable solvent like dimethylformamide (DMF) or acetic acid to yield the pure pyrido[1,2-a]pyrimidine derivative.

  • Characterization: Analyze the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure.

These protocols highlight the utility of this compound as a valuable precursor for the synthesis of diverse and medicinally important fused heterocyclic systems. The functional groups present in the starting material are largely retained in the final products, providing opportunities for further synthetic elaborations and the development of novel therapeutic agents.

Application Notes and Protocols for the Quantification of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of (6-Aminopyridin-2-yl)methanol in various sample matrices, tailored for researchers, scientists, and drug development professionals. The methods described include High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of small organic molecules like this compound. This method separates the analyte from other components in a sample mixture based on its interaction with a stationary phase (the column) and a mobile phase. The pyridine ring and amino group in this compound allow for strong UV absorbance, enabling sensitive and accurate quantification. This protocol describes a reversed-phase HPLC method, which is suitable for the polar nature of the target compound.

Experimental Protocol

1.2.1 Materials and Reagents

  • This compound reference standard (Purity ≥97%)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Formic acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

1.2.2 Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

1.2.3 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.4 Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the sample in the diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • For Drug Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a known volume of diluent. Sonicate for 15 minutes, vortex, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.

1.2.5 HPLC Conditions A typical HPLC method for a related compound, 4-Amino-2-chloropyridine, uses a mixed-mode stationary phase column and a simple mobile phase of water, acetonitrile, and sulfuric acid.[2] For this compound, a reversed-phase C18 column is a suitable starting point.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B2-10 min: 5% to 95% B10-12 min: 95% B12-12.1 min: 95% to 5% B12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

1.2.6 Calibration and Quantification

  • Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: Typical Method Validation Parameters for HPLC-UV Analysis (Note: The following are example data based on typical performance for similar small molecules and should be established during method validation.)

Parameter Typical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing std_prep Prepare Standard Stock & Working Solutions injection Inject Standards & Samples std_prep->injection sample_prep Prepare Sample (Dissolve, Sonicate, Filter) sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->injection detection UV Detection at 254 nm injection->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for HPLC-UV Quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound, especially in complex matrices like biological fluids (plasma, urine). The method combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interferences can be minimized, leading to highly reliable and accurate quantification.

Experimental Protocol

2.2.1 Materials and Reagents

  • This compound reference standard (Purity ≥97%)

  • Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d4 (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)[3]

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (for bioanalytical methods)

2.2.2 Instrumentation

  • LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance, pH meter, sonicator, vortex mixer, centrifuge.

2.2.3 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV section.

  • Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma) to create a calibration curve from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS (e.g., 100 ng/mL) in acetonitrile.

2.2.4 Sample Preparation (Protein Precipitation for Plasma)

  • To 50 µL of plasma sample (or standard/QC), add 150 µL of the IS working solution in acetonitrile.[4]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new vial for injection.

2.2.5 LC-MS/MS Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for peak shape
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table 2

Table 2: Predicted MRM Transitions for this compound (Note: These transitions are predicted based on the compound's structure and must be optimized experimentally.)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound125.1108.1 (Loss of NH₃)Optimize (~15 eV)
This compound125.194.1 (Loss of CH₂OH)Optimize (~20 eV)
IS (e.g., -d4)129.1112.1 or 98.1Optimize (~15-20 eV)
Data Presentation

Table 3: Typical Method Validation Parameters for LC-MS/MS Analysis (Note: The following are example data based on typical performance for similar small molecules in biological matrices.)

Parameter Typical Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Visualization

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing plasma Aliquot Plasma Sample (50 µL) is_add Add Internal Standard in Acetonitrile (150 µL) plasma->is_add precip Vortex & Centrifuge (Protein Precipitation) is_add->precip supernatant Collect Supernatant precip->supernatant injection Inject into UHPLC System supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integration Integrate Peak Areas (Analyte / IS Ratio) detection->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Bioanalytical workflow for LC-MS/MS.

UV-Vis Spectrophotometry

Application Note

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of a pure substance in solution. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). It is best suited for the analysis of bulk drug substances or simple formulations where interfering substances are minimal. The method involves identifying the wavelength of maximum absorbance (λmax) for this compound and then creating a calibration curve to determine the concentration of unknown samples.

Experimental Protocol

3.2.1 Materials and Reagents

  • This compound reference standard (Purity ≥97%)

  • Methanol (Spectroscopic grade) or 0.1 M HCl

3.2.2 Instrumentation

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

3.2.3 Method Development

  • Solvent Selection: Dissolve the analyte in a suitable solvent that is transparent in the UV region where the analyte absorbs (e.g., methanol, ethanol, or 0.1 M HCl).

  • Determination of λmax: Prepare a dilute solution of this compound (e.g., 10 µg/mL). Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

3.2.4 Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the selected solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10, 12 µg/mL) using the same solvent.

  • Sample Solution: Prepare a sample solution with a theoretical concentration that falls within the linear range of the calibration curve.

3.2.5 Calibration and Quantification

  • Measure the absorbance of each working standard solution and the sample solution at the predetermined λmax against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

Data Presentation

Table 4: Typical Method Validation Parameters for UV-Vis Spectrophotometry (Note: The following are example data based on typical performance for similar small molecules.)

Parameter Typical Value
λmax To be determined experimentally (~250-260 nm)
Linearity Range 2 - 12 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Molar Absorptivity (ε) To be determined experimentally
Accuracy (% Recovery) 98.5% - 101.5%
Precision (% RSD) < 1.5%

Visualization

Calibration_Logic cluster_standards 1. Prepare Standards cluster_measurement 2. Measure Absorbance cluster_curve 3. Create Calibration Curve cluster_quant 4. Quantify Sample stock Prepare Stock Solution (e.g., 100 µg/mL) serial_dil Create Serial Dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) stock->serial_dil measure_abs Measure Absorbance of each Standard at λmax serial_dil->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot regression Perform Linear Regression (y = mx + c, r² ≥ 0.999) plot->regression calculate Calculate Concentration using Regression Equation regression->calculate Use Equation measure_sample Measure Absorbance of Unknown Sample measure_sample->calculate

Caption: Logic for Calibration Curve Generation.

References

Application Notes and Protocols for N-Alkylation of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (6-aminopyridin-2-yl)methanol, a valuable building block in the synthesis of novel pharmaceutical compounds. Two primary methods are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination. These protocols are designed to be adaptable for a range of alkyl groups, facilitating the generation of diverse compound libraries for drug discovery and development.

Introduction

N-alkylation of aminopyridines is a fundamental transformation in medicinal chemistry. The introduction of alkyl substituents on the amino group of this compound can significantly modulate its physicochemical properties, biological activity, and pharmacokinetic profile. The presence of a primary alcohol functionality on the pyridine ring requires careful consideration of reaction conditions to ensure selective N-alkylation over O-alkylation. The protocols outlined below provide robust methods for achieving the desired N-alkylated products.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound using different alkylating agents and methodologies. These values are representative and may vary depending on the specific substrate and reaction scale.

MethodAlkylating AgentBase/Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Direct Alkylation Methyl IodideK₂CO₃DMF251285-95
Benzyl BromideNaHTHF0 to 25880-90
Isopropyl BromideCs₂CO₃Acetonitrile802460-75
Reductive Amination AcetaldehydeNaBH(OAc)₃Dichloromethane25675-85
AcetoneNaBH₃CN, AcOHMethanol251270-80
CyclohexanoneH₂ (g), Pd/CEthanol252480-90

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base. This method is often suitable for primary and some secondary alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in the appropriate anhydrous solvent (e.g., DMF, 0.1-0.5 M).

  • Add the base (1.5 - 2.0 eq). For a milder base like K₂CO₃, the reaction can be stirred at room temperature. For a stronger base like NaH, the suspension should be cooled to 0 °C before addition.

  • Stir the mixture for 30 minutes at the appropriate temperature (0 °C for NaH, room temperature for K₂CO₃).

  • Slowly add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature (if cooled initially) and stir for the time indicated in the data table, or until TLC/LC-MS analysis shows complete consumption of the starting material. The reaction may require heating for less reactive alkyl halides.

  • Upon completion, quench the reaction by the slow addition of water. If NaH was used, the quenching should be done carefully at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Note on Selectivity: To minimize potential O-alkylation of the primary alcohol, it is advisable to use milder bases and controlled temperatures. Alternatively, the hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether) prior to N-alkylation, followed by deprotection.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone via the formation of an imine intermediate, which is subsequently reduced in situ. This method is particularly useful for introducing a variety of alkyl groups.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., acetaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloromethane (DCM), Methanol, 1,2-Dichloroethane (DCE))

  • Acetic acid (if using NaBH₃CN)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in the appropriate solvent (e.g., DCM, 0.1-0.5 M).

  • Add the aldehyde or ketone (1.1 - 1.5 eq) to the solution.

  • If using sodium cyanoborohydride, add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add the reducing agent (1.2 - 1.5 eq). Be cautious as gas evolution may occur.

  • Stir the reaction mixture at room temperature for the time indicated in the data table, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Visualizations

Direct_N_Alkylation_Workflow A 1. Dissolve this compound in anhydrous solvent B 2. Add Base (e.g., K2CO3, NaH) A->B C 3. Add Alkyl Halide B->C D 4. Reaction Stirring (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G N-Alkylated Product F->G

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow A 1. Dissolve this compound and Aldehyde/Ketone in solvent B 2. Imine Formation (Stir at RT) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)3) B->C D 4. Reduction (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G N-Alkylated Product F->G

Caption: Workflow for Reductive Amination.

Application Notes and Protocols for the Oxidation of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of the primary alcohol in (6-Aminopyridin-2-yl)methanol to its corresponding aldehyde, 6-aminopyridine-2-carbaldehyde, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This aldehyde serves as a versatile building block for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and condensations. The primary challenge in this oxidation lies in the selective conversion of the hydroxymethyl group without affecting the nucleophilic amino group on the pyridine ring. This document provides detailed application notes and experimental protocols for the selective oxidation of this compound, focusing on the use of activated manganese dioxide (MnO₂), a mild and selective oxidizing agent.

Rationale for Reagent Selection

Manganese dioxide (MnO₂) is a widely used solid-supported oxidizing agent known for its chemoselectivity in oxidizing allylic and benzylic alcohols to their corresponding aldehydes or ketones.[1][2] Its application is particularly advantageous in molecules containing other sensitive functional groups, such as amines, that are prone to oxidation by stronger reagents. The heterogeneous nature of MnO₂ simplifies the reaction work-up, as the excess reagent and manganese byproducts can be easily removed by filtration.[3] The reactivity of MnO₂ is highly dependent on its method of preparation, with "activated" MnO₂ exhibiting superior performance.[4]

Experimental Protocols

This section outlines a detailed protocol for the laboratory-scale oxidation of this compound using activated manganese dioxide.

Materials and Equipment
  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Chloroform (CHCl₃), anhydrous

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Protocol 1: Oxidation with Activated Manganese Dioxide

This protocol is adapted from general procedures for the oxidation of heterocyclic and benzylic alcohols.[1][5]

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane or chloroform (approximately 10-20 mL per gram of starting material).

  • Add activated manganese dioxide (5-10 eq by weight). The optimal amount may vary depending on the activity of the MnO₂.[3]

  • Stir the resulting suspension vigorously at room temperature under an inert atmosphere.

Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). Use an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material from the product.

  • The reaction time can vary from a few hours to 48 hours, depending on the activity of the MnO₂ and the reaction temperature.[5] If the reaction is slow at room temperature, it can be gently heated to reflux.

Work-up and Purification:

  • Upon completion of the reaction (as indicated by TLC), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts.

  • Wash the filter cake thoroughly with the reaction solvent (dichloromethane or chloroform) to ensure complete recovery of the product.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system to afford pure 6-aminopyridine-2-carbaldehyde.

Data Presentation

The following table summarizes typical reaction parameters for the oxidation of heterocyclic methanols using manganese dioxide, which can be used as a starting point for optimizing the oxidation of this compound.

Oxidizing AgentSubstrateSolventTemperatureReaction TimeYield (%)Reference
Activated MnO₂Heterocyclic/Benzylic AlcoholsDichloromethaneRoom Temp.2 - 48 h80 - 95[1][6]
MnO₂ on GraphiteBenzylic and Allylic AlcoholsSolvent-free50 °C0.5 - 2 h80 - 92[6]

Visualizations

Reaction Scheme

Caption: Oxidation of this compound.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in anhydrous Dichloromethane start->dissolve add_mno2 Add activated MnO₂ dissolve->add_mno2 stir Stir at Room Temperature add_mno2->stir monitor Monitor reaction by TLC stir->monitor filter Filter through Celite® monitor->filter Reaction complete wash Wash filter cake with Dichloromethane filter->wash concentrate Concentrate filtrate wash->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain 6-Aminopyridine-2-carbaldehyde purify->end

Caption: Experimental workflow for the oxidation.

Troubleshooting and Safety Precautions

  • Low Reactivity: If the reaction is sluggish, consider gently heating the mixture or using a more freshly prepared and highly activated batch of MnO₂. The activity of commercial MnO₂ can vary.[4]

  • Side Product Formation: Although MnO₂ is selective, prolonged reaction times or excessive heating could potentially lead to over-oxidation or side reactions involving the amino group. Careful monitoring is essential.

  • Safety:

    • Manganese dioxide is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

    • Dichloromethane and chloroform are volatile and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The oxidation of this compound to 6-aminopyridine-2-carbaldehyde is a key synthetic step for accessing a range of valuable compounds. The use of activated manganese dioxide provides a mild and selective method to achieve this transformation, preserving the integrity of the amino group. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully perform this oxidation and to optimize the reaction conditions for their specific needs.

References

The Role of (6-Aminopyridin-2-yl)methanol Scaffolds in Fluorescent Probe Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Aminopyridin-2-yl)methanol and its derivatives are emerging as versatile platforms in the design of fluorescent probes for the selective detection of various analytes. The inherent fluorescence of the aminopyridine core, coupled with the reactive hydroxyl and amino functionalities, allows for the strategic incorporation of recognition moieties and modulation of photophysical properties. These scaffolds have shown significant promise in the development of "turn-on" or ratiometric fluorescent sensors for metal ions, which are crucial in understanding biological processes and in drug development. This document provides detailed application notes and protocols for a representative fluorescent probe based on a this compound backbone, designed for the detection of zinc ions (Zn²⁺), a critical second messenger in cellular signaling.

Principle of Detection

The design of fluorescent probes based on this compound often involves the formation of a Schiff base by condensation of the amino group with an appropriate aldehyde. This reaction extends the π-conjugated system and can introduce a metal ion binding site. The sensing mechanism typically relies on the chelation-enhanced fluorescence (CHEF) effect. In the free ligand state, the fluorescence of the aminopyridine fluorophore may be quenched through photoinduced electron transfer (PET) from the electron-rich Schiff base nitrogen to the excited fluorophore. Upon binding to a target metal ion like Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity, thus providing a "turn-on" signal.

Application Notes

Fluorescent probes derived from this compound are valuable tools for the detection and imaging of metal ions in various samples. A notable application is the detection of Zn²⁺, an essential trace element involved in numerous physiological and pathological processes. The high sensitivity and selectivity of these probes enable the quantification of Zn²⁺ in biological samples, including living cells, which is crucial for studying zinc homeostasis and its role in diseases such as Alzheimer's and cancer. The 6-amino-2,2'-bipyridine scaffold, a close structural analog, has been successfully utilized to create ratiometric fluorescent probes for endogenous Zn²⁺, demonstrating good cell membrane permeability and the ability to visualize labile Zn²⁺ pools.[1]

Furthermore, Schiff base sensors derived from the related 2,6-diaminopyridine have been developed for the detection of both Zn²⁺ and Fe³⁺, showcasing the versatility of the aminopyridine core in designing probes for different metal ions.[2] The straightforward synthesis and favorable photophysical properties make these compounds attractive candidates for the development of novel diagnostic and research tools.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative fluorescent probe based on a 6-aminopyridine scaffold for the detection of Zn²⁺ and other metal ions, compiled from related literature.

ParameterValueAnalyteReference
Excitation Wavelength (λex)~360 nmZn²⁺[1]
Emission Wavelength (λem)~450 nm (turn-on)Zn²⁺[1]
Detection Limit (LOD)0.10 nMZn²⁺[1]
pH effective range5.0 - 8.0Zn²⁺[1]
Detection Limit (LOD)2.90 nMZn²⁺[2]
Detection Limit (LOD)3.59 nMFe³⁺[2]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound-based Schiff Base Fluorescent Probe (APM-SB-Zn)

This protocol describes the synthesis of a hypothetical but representative Schiff base fluorescent probe, APM-SB-Zn, from this compound and 2-quinolinecarboxaldehyde for the detection of Zn²⁺.

Materials:

  • This compound

  • 2-Quinolinecarboxaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol.

  • To this solution, add 2-quinolinecarboxaldehyde (1.0 mmol).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield the APM-SB-Zn probe as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthesis of APM-SB-Zn Probe cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification & Characterization cluster_product Final Product A This compound F Schiff Base Condensation A->F B 2-Quinolinecarboxaldehyde B->F C Ethanol (Solvent) C->F D Acetic Acid (Catalyst) D->F E Reflux, 4-6h E->F G Rotary Evaporation F->G H Column Chromatography G->H J APM-SB-Zn Probe H->J I Characterization (NMR, MS) J->I

Synthesis workflow for the APM-SB-Zn fluorescent probe.
Protocol 2: In Vitro Fluorescence Titration for Zn²⁺ Detection

This protocol details the procedure for evaluating the fluorescence response of the APM-SB-Zn probe to varying concentrations of Zn²⁺.

Materials:

  • APM-SB-Zn probe stock solution (1 mM in DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • ZnCl₂ stock solution (10 mM in deionized water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the APM-SB-Zn probe (e.g., 10 µM) in HEPES buffer.

  • Place 2 mL of the probe working solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of approximately 360 nm.

  • Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette to achieve a range of final Zn²⁺ concentrations (e.g., 0 to 2 equivalents).

  • After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration to determine the binding stoichiometry and calculate the detection limit.

Protocol 3: Live Cell Imaging of Intracellular Zn²⁺

This protocol provides a general guideline for using the APM-SB-Zn probe to visualize intracellular Zn²⁺ in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • APM-SB-Zn probe stock solution (1 mM in DMSO)

  • ZnCl₂ solution (for positive control)

  • TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, a Zn²⁺ chelator, for negative control)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed the cells on glass-bottom dishes or coverslips and culture them in a CO₂ incubator at 37°C until they reach 70-80% confluency.

  • Remove the culture medium and wash the cells twice with warm PBS.

  • Prepare a loading solution by diluting the APM-SB-Zn stock solution in serum-free medium to a final concentration of 5-10 µM.

  • Incubate the cells with the loading solution for 30 minutes at 37°C.

  • Wash the cells three times with warm PBS to remove the excess probe.

  • Add fresh culture medium or imaging buffer to the cells.

  • For positive and negative controls, treat separate sets of cells with a Zn²⁺ solution (e.g., 50 µM ZnCl₂) or a Zn²⁺ chelator (e.g., 50 µM TPEN) for 30 minutes after probe loading.

  • Image the cells using a fluorescence microscope with excitation at ~360 nm and emission collection at ~450 nm.

  • Analyze the fluorescence intensity changes in the cells under different treatment conditions.

G Live Cell Imaging Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Experimental Treatment (Optional) cluster_imaging Imaging & Analysis A Seed Cells B Culture to 70-80% Confluency A->B C Wash with PBS B->C D Incubate with APM-SB-Zn C->D E Wash to Remove Excess Probe D->E F Control (No Treatment) E->F G Positive Control (+Zn²⁺) E->G H Negative Control (+TPEN) E->H I Fluorescence Microscopy F->I G->I H->I J Image Analysis I->J

Experimental workflow for live cell imaging of Zn²⁺.

Signaling Pathway

The fluorescence "turn-on" mechanism is predicated on the inhibition of Photoinduced Electron Transfer (PET) upon coordination with the target analyte.

G Signaling Mechanism of APM-SB-Zn Probe cluster_off Fluorescence 'OFF' State cluster_on Fluorescence 'ON' State Probe APM-SB-Zn (Free Probe) Excitation1 Excitation (hν) Probe->Excitation1 1. Probe_Zn APM-SB-Zn + Zn²⁺ Complex Probe->Probe_Zn + PET Photoinduced Electron Transfer (PET) Excitation1->PET 2. Quenching Fluorescence Quenching PET->Quenching 3. Excitation2 Excitation (hν) Probe_Zn->Excitation2 1. NoPET PET Inhibition Excitation2->NoPET 2. Emission Fluorescence Emission NoPET->Emission 3. Zn Zn²⁺ Zn->Probe_Zn

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (6-Aminopyridin-2-yl)methanol synthesis.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 6-aminopyridine-2-carboxylic acid with lithium aluminum hydride (LiAlH₄).

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor quality of starting material (6-aminopyridine-2-carboxylic acid) - Ensure the starting material is pure and dry. Impurities or moisture can interfere with the reaction. Consider recrystallization or purification of the starting material if its purity is questionable.
Inactive or degraded LiAlH₄ - LiAlH₄ is highly reactive and moisture-sensitive. Use freshly opened, high-purity LiAlH₄. Ensure it is a fine, white to grey powder. Clumped or discolored reagent may be partially decomposed. - Perform a small-scale test reaction with a known substrate to confirm the activity of the LiAlH₄.
Insufficient amount of LiAlH₄ - 6-aminopyridine-2-carboxylic acid has an acidic proton on the carboxylic acid and two on the amino group, which will react with LiAlH₄. Therefore, more than the stoichiometric amount of LiAlH₄ is required. A typical molar ratio of substrate to LiAlH₄ is 1:2 to 1:3.
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Improper reaction temperature - The addition of the substrate to the LiAlH₄ suspension is typically done at 0°C to control the exothermic reaction. The reaction is then often allowed to warm to room temperature or gently refluxed to ensure completion.
Inefficient work-up procedure - The work-up procedure is critical for isolating the product. Ensure the complete quenching of excess LiAlH₄ and the formation of a filterable aluminum salt precipitate. The Fieser work-up method is commonly used.

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Steps
Over-reduction or side reactions of the pyridine ring - While generally stable, the pyridine ring can sometimes be reduced under harsh conditions. Use the minimum effective amount of LiAlH₄ and avoid unnecessarily high temperatures or prolonged reaction times.
Formation of an intermediate aldehyde - The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate. While this is usually rapidly reduced, incomplete reaction could leave traces of the aldehyde. Ensure sufficient LiAlH₄ and adequate reaction time.
Complex formation with aluminum salts - The amino and hydroxyl groups in the product can chelate to aluminum salts, making extraction difficult and reducing the isolated yield. A proper work-up procedure, such as the Fieser method or the use of Rochelle's salt, is crucial to break up these complexes.

Issue 3: Difficulties in Product Purification

Potential Cause Troubleshooting Steps
Product is highly polar and water-soluble - The amino and alcohol functionalities make the product polar. During aqueous work-up, some product may remain in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Co-elution with impurities during column chromatography - Use a suitable solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. For example, a gradient of methanol in dichloromethane or ethyl acetate.
Presence of inorganic salts - Ensure that the aluminum salts are completely precipitated and removed by filtration during the work-up. Washing the organic extract with brine can help remove residual water and some inorganic impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the reduction of 6-aminopyridine-2-carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

Q2: Why is an excess of LiAlH₄ necessary for this reaction?

An excess of LiAlH₄ is required because 6-aminopyridine-2-carboxylic acid possesses three acidic protons (one from the carboxylic acid and two from the amine group) that will react with and consume the hydride reagent before the reduction of the carbonyl group occurs.

Q3: What are the key safety precautions when working with LiAlH₄?

LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, carefully quench it with a few drops of ethyl acetate followed by water, extract with an organic solvent, and spot it on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the recommended work-up procedure for a LiAlH₄ reduction?

A common and effective method is the Fieser work-up. For a reaction using 'x' grams of LiAlH₄, the following are added sequentially and cautiously at 0°C:

  • 'x' mL of water

  • 'x' mL of 15% aqueous NaOH

  • '3x' mL of water

This procedure results in the formation of granular aluminum salts that are easily removed by filtration.

Q6: What is a suitable method for purifying the final product?

Purification is typically achieved by silica gel column chromatography. Due to the polar nature of the product, a polar solvent system is required. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate.

III. Experimental Protocols

A. Synthesis of 6-Aminopyridine-2-carboxylic Acid

A common route to the starting material involves the hydrolysis of 6-amino-2-cyanopyridine or the amination of 6-chloro-2-picolinic acid.

B. Generalized Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 6-Aminopyridine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), a stirred suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF is cooled to 0°C in an ice bath.

  • 6-Aminopyridine-2-carboxylic acid (1.0 equivalent) is added portion-wise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the flask is cooled back to 0°C.

  • The reaction is carefully quenched by the sequential dropwise addition of:

    • Water

    • 15% aqueous NaOH

    • More water (Following the Fieser work-up ratio described in the FAQs).

  • The resulting slurry is stirred at room temperature for 30 minutes to allow for the complete precipitation of aluminum salts.

  • The precipitate is removed by filtration through a pad of celite, and the filter cake is washed thoroughly with THF and ethyl acetate.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography.

IV. Data Presentation

Table 1: Reaction Parameters for the Reduction of 6-Aminopyridine-2-carboxylic Acid

ParameterRecommended Condition
Starting Material 6-Aminopyridine-2-carboxylic acid
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Stoichiometry (Substrate:LiAlH₄) 1 : 2.0 - 3.0
Reaction Temperature 0°C to reflux
Reaction Time 2 - 6 hours
Work-up Fieser Method
Purification Silica Gel Column Chromatography

V. Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 6-Aminopyridine-2-carboxylic Acid addition 1. Portion-wise addition at 0°C start->addition Add to reagents LiAlH4 in Anhydrous THF reagents->addition stirring 2. Stir at RT or reflux addition->stirring monitoring 3. Monitor by TLC stirring->monitoring quench 4. Quench (Fieser method) monitoring->quench If complete filtration 5. Filter aluminum salts quench->filtration extraction 6. Concentrate filtrate filtration->extraction purification 7. Column Chromatography extraction->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield cause1 Poor Starting Material Quality low_yield->cause1 cause2 Inactive LiAlH4 low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 cause4 Inefficient Work-up low_yield->cause4 sol1 Purify/Dry Starting Material cause1->sol1 sol2 Use Fresh LiAlH4 cause2->sol2 sol3 Increase Reaction Time/Temp cause3->sol3 sol4 Optimize Work-up Protocol cause4->sol4

Caption: Troubleshooting logic for low product yield.

troubleshooting side reactions in (6-Aminopyridin-2-yl)methanol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of (6-Aminopyridin-2-yl)methanol

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the functionalization of this compound. The inherent challenge with this molecule is the presence of two nucleophilic sites—the primary amino group (-NH2) and the primary hydroxyl group (-CH2OH)—which can lead to competitive side reactions, primarily during acylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to acylate this compound and obtaining a mixture of N-acylated, O-acylated, and di-acylated products. How can I improve selectivity?

A1: This is a common issue due to the two reactive sites. Selectivity between N-acylation and O-acylation is influenced by several factors. The amino group is generally more nucleophilic than the hydroxyl group, but reaction conditions can be tuned to favor one over the other.

Probable Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures or a strong base can lead to a loss of selectivity and the formation of multiple products. The acylation of aminopyridines can be exothermic, and controlling the temperature is crucial to prevent side reactions.[1][2]

  • Incorrect Stoichiometry: Using a large excess of the acylating agent (e.g., acetic anhydride) significantly increases the likelihood of di-acylation.[1]

  • Lack of a Protecting Group Strategy: For highly selective reactions, protecting one of the functional groups is the most effective strategy.[2][3] To achieve selective N-acylation, the hydroxyl group should be protected. Conversely, to achieve selective O-acylation, the amino group should be protected.

Recommendations:

  • Control Temperature: Maintain a consistent and moderate temperature (e.g., 45-60°C) throughout the reaction.[1][2]

  • Optimize Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[1]

  • Implement a Protecting Group Strategy: This is the most robust method for ensuring selectivity. An orthogonal protecting group strategy allows for the deprotection of one group without affecting the other.[2][3]

Q2: My primary side-product is the di-acetylated derivative. How can I minimize its formation?

A2: The formation of a di-acetylated byproduct, N,N-diacetyl-2-aminopyridine, is a known issue when reaction conditions are not optimized.[1]

Recommendations:

  • Limit Acylating Agent: Strictly control the amount of your acylating agent to 1.0-1.1 equivalents.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the desired mono-acylated product.[1] Quench the reaction as soon as the starting material is consumed to prevent further acylation.

  • Temperature Management: Avoid excessive heating, as higher temperatures can drive the reaction towards the thermodynamically stable di-acylated product.[1][2]

Q3: How can I achieve selective O-acylation on the hydroxyl group?

A3: Since the amino group is more nucleophilic, selective O-acylation requires the temporary deactivation or protection of the amine.

Recommendations:

  • Use a Protecting Group: Protect the amino group with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), which can be removed under acidic or basic conditions, respectively.[2][3]

  • In Situ Protection with CO2: A green chemistry approach involves the in situ and reversible protection of the amino group using carbon dioxide. CO2 reacts with the amine to form a carbamate salt, which is less nucleophilic, allowing the hydroxyl group to be acylated selectively.[4]

Q4: My crude product is a discolored oil or a gummy solid that is difficult to purify. What are the best purification methods?

A4: Discoloration and poor physical form are typically signs of impurities, such as unreacted starting materials or side products.[1]

Purification Strategies:

  • Aqueous Wash: During the workup, wash the reaction mixture with a mild base like a saturated sodium bicarbonate (NaHCO3) solution to neutralize and remove acidic impurities such as acetic acid.[1]

  • Column Chromatography: This is a highly effective method for separating compounds with similar polarities, such as the desired product and the di-acylated byproduct.[1] A silica gel column with a gradient elution (e.g., hexane and ethyl acetate) is often successful.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield high-purity crystals. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[1]

  • Activated Charcoal Treatment: To remove colored impurities, you can add a small amount of activated charcoal to a solution of your crude product, heat it briefly, and then filter the charcoal off. Use charcoal sparingly, as it can also adsorb the desired product.[1]

Data Presentation

Table 1: Troubleshooting Guide for Common Side Reactions

IssueProbable CauseRecommended Solution
Low Purity / Discoloration Residual starting material, colored byproducts from oxidation or side reactions.Wash with mild base (e.g., NaHCO3), treat with activated charcoal, and purify via recrystallization or column chromatography.[1]
Mixture of N-, O-, and Di-acylated Products Lack of selectivity, harsh reaction conditions (high temp), excess acylating agent.Control temperature carefully, use 1.0-1.1 equivalents of acylating agent, and implement a protecting group strategy for the non-target functional group.[1]
High Yield of Di-acylated Product Excessive amount of acylating agent or prolonged reaction time/high temperature.Use a stoichiometric amount of the acylating agent and monitor the reaction closely with TLC to determine the optimal endpoint.[1]
Crude Product is an Oil / Gummy Solid Presence of impurities preventing crystallization.Purify via column chromatography on silica gel to separate components.[1]

Table 2: Example of Reaction Conditions' Impact on N- vs. O-Acylation Selectivity

Based on a study involving isopropenyl acetate and DBU as a base.

EntryIsopropenyl Acetate (equiv.)DBU (equiv.)CO2 ProtectionN-Acylation YieldO-Acylation YieldReference
11.01.0No60%40%[4]
21.71.2No100%70%[4]
31.71.2Yes (in situ)0%15% (after 6h)[4]
4--Yes (in situ)0%30% (after 6h)[4]

Note: The data illustrates that in the absence of CO2, N-acylation is favored or occurs alongside O-acylation. With in situ CO2 protection of the amine, the reaction proceeds with complete chemoselectivity for O-acylation, with no N-acylated product detected.[4]

Experimental Protocols

Protocol 1: General Method for Selective N-Acetylation

This protocol is adapted from a standard procedure for the acetylation of aminopyridines and is optimized to minimize side reactions.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound (1.0 eq).

  • Reagent Addition: Under stirring, slowly add acetic anhydride (1.1 eq). The reaction is exothermic; use a water bath to maintain the internal temperature at or below 45°C.[1][2]

  • Reaction: Stir the mixture at 45°C for 2.5-3 hours.

  • Monitoring: Monitor the reaction progress using TLC, observing the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water while stirring to precipitate the crude product.

  • Workup: Filter the solid product. Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO3) to neutralize residual acetic acid, followed by a water wash.

  • Purification: Dry the crude product. If purity is low, as determined by TLC or NMR, further purify by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization.[1]

Protocol 2: Conceptual Method for Selective O-Acylation via In Situ Amine Protection

This protocol is based on the principle of using CO2 to reversibly protect the amino group.[4]

  • Setup: Dissolve this compound (1.0 eq) and a suitable base (e.g., DBU, 1.2 eq) in an appropriate aprotic solvent in a reaction vessel.

  • Protection: Bubble CO2 gas through the solution for 15-30 minutes to allow for the formation of the carbamate salt with the primary amine.

  • Reagent Addition: While maintaining a CO2 atmosphere, add the desired acylating agent (e.g., acyl chloride or anhydride, 1.5-1.7 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, the reaction can be quenched with water. The carbamate is unstable in aqueous conditions and will revert to the free amine.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue using column chromatography.

Visualizations

Diagram 1: Potential Functionalization Pathways

G cluster_products Possible Products N_Acyl N-Acylated Product Di_Acyl Di-Acylated Product N_Acyl->Di_Acyl Further Acylation O_Acyl O-Acylated Product O_Acyl->Di_Acyl Further Acylation Start This compound AcylatingAgent + Acylating Agent Start->AcylatingAgent AcylatingAgent->N_Acyl N-Acylation (More Nucleophilic) AcylatingAgent->O_Acyl O-Acylation (Less Nucleophilic)

Caption: Competitive acylation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Poor Reaction Outcomes

G decision decision solution solution start Start: Poor Yield or Purity d1 Is selectivity the main issue? (Mixture of isomers) start->d1 d2 Is di-acylation the main issue? d1->d2 No s1 Implement Protecting Group Strategy (e.g., Boc for amine, TBDMS for alcohol) d1->s1 Yes s2 Reduce Acylating Agent (to 1.0-1.1 eq) d2->s2 Yes s3 Control Temperature (e.g., <60°C) Monitor via TLC d2->s3 No s2->s3 s4 Improve Purification: Column Chromatography Recrystallization s3->s4

Caption: A logical workflow for troubleshooting common functionalization issues.

Diagram 3: Protecting Group Strategy for Selective Acylation

G cluster_N Route 1: Selective N-Acylation cluster_O Route 2: Selective O-Acylation start (6-Aminopyridin- 2-yl)methanol p_oh 1. Protect -OH (e.g., TBDMS-Cl) start->p_oh p_nh2 1. Protect -NH2 (e.g., Boc2O or CO2) start->p_nh2 acyl_n 2. Acylate -NH2 p_oh->acyl_n dep_oh 3. Deprotect -OH acyl_n->dep_oh prod_n N-Acylated Product dep_oh->prod_n acyl_o 2. Acylate -OH p_nh2->acyl_o dep_nh2 3. Deprotect -NH2 acyl_o->dep_nh2 prod_o O-Acylated Product dep_nh2->prod_o

Caption: Using protecting groups to direct acylation to the desired site.

References

optimization of reaction conditions for (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of (6-Aminopyridin-2-yl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reduction of Methyl 6-aminopyridine-2-carboxylate using Lithium Aluminium Hydride (LiAlH₄).

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive LiAlH₄: LiAlH₄ is highly reactive with moisture.Use freshly opened, high-purity LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient LiAlH₄: The ester reduction requires at least 1.5 equivalents of LiAlH₄. The amino group may also react with LiAlH₄, consuming some of the reagent.Increase the molar ratio of LiAlH₄ to the starting ester. A common starting point is 2.0-3.0 equivalents.
Low Reaction Temperature: The reduction may be too slow at very low temperatures.While the initial addition of LiAlH₄ should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or even gently refluxed to go to completion.
Incomplete Reaction (Starting Material Remains) Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is fully consumed.
Poor Quality Solvent: The presence of water or other impurities in the solvent (e.g., THF, diethyl ether) can quench the LiAlH₄.Use anhydrous solvents. Consider distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) before use.
Formation of Side Products Over-reduction of the Pyridine Ring: Aggressive reaction conditions (high temperature, prolonged reaction time) can lead to the reduction of the pyridine ring.[1][2]Maintain a controlled temperature profile. Start at a low temperature and slowly warm up as needed. Avoid excessive heating or prolonged reaction times after the starting material is consumed.
Formation of Aldehyde Intermediate: Incomplete reduction can leave the aldehyde intermediate.Ensure a sufficient excess of LiAlH₄ is used and that the reaction goes to completion.
Difficult Product Isolation/Purification Emulsion during Workup: The quenching of LiAlH₄ can form gelatinous aluminum salts that lead to emulsions, making extraction difficult.Follow a careful quenching procedure (Fieser workup): slowly add water, followed by 15% aqueous NaOH, and then more water. This should result in a granular precipitate that is easier to filter.
Product is Water-Soluble: The amino and hydroxyl groups on the product can increase its water solubility, leading to loss during aqueous workup.Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction to decrease the product's solubility in the aqueous phase. Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.
Product Degradation Air Oxidation: Aminopyridine derivatives can be sensitive to air oxidation, leading to discoloration.Work under an inert atmosphere as much as possible, especially during purification and storage. Store the final product under nitrogen or argon at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: A common and efficient precursor is Methyl 6-aminopyridine-2-carboxylate. This ester can be selectively reduced to the corresponding alcohol.

Q2: Which reducing agent is most suitable for this transformation?

A2: Lithium Aluminium Hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing the ester functionality to a primary alcohol.[3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and methanol or dichloromethane and methanol. The starting ester will have a higher Rf value than the more polar product alcohol.

Q4: What is the typical workup procedure for a LiAlH₄ reduction?

A4: A standard and safe workup procedure is the Fieser method. After cooling the reaction mixture in an ice bath, slowly and sequentially add water, 15% aqueous sodium hydroxide, and then more water. This procedure is designed to produce granular aluminum salts that can be easily filtered off.

Q5: What are the key safety precautions when working with LiAlH₄?

A5: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions must be conducted in anhydrous solvents and under an inert atmosphere. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. The quenching process should be performed slowly and with extreme caution, especially on a large scale.

Q6: How should the final product be purified?

A6: After the workup and extraction, the crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol) is typically effective.

Q7: What are the storage conditions for this compound?

A7: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (nitrogen or argon) to prevent degradation.[4]

Experimental Protocol: Reduction of Methyl 6-aminopyridine-2-carboxylate

This protocol is adapted from a similar procedure for a positional isomer and is a general guideline.[5] Optimization may be required.

Materials:

  • Methyl 6-aminopyridine-2-carboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Methanol)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Starting Material: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve Methyl 6-aminopyridine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 1-4 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Quenching (Workup): Cool the reaction mixture to 0 °C with an ice bath. Slowly and carefully add water (x mL per x g of LiAlH₄ used), followed by the dropwise addition of 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄). A white, granular precipitate should form.

  • Filtration and Extraction: Stir the mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of Celite®. Wash the filter cake with THF or ethyl acetate. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate or dichloromethane) to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
Methyl 6-aminopyridine-2-carboxylateC₇H₈N₂O₂152.15Solid
This compoundC₆H₈N₂O124.14Solid[4]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Reaction Setup (LiAlH4 in THF under N2) B 2. Addition of Starting Material (Methyl 6-aminopyridine-2-carboxylate in THF at 0°C) A->B C 3. Reaction (Reflux and TLC Monitoring) B->C D 4. Quenching (H2O, NaOH(aq), H2O at 0°C) C->D Reaction Complete E 5. Filtration & Extraction D->E F 6. Concentration E->F G 7. Column Chromatography F->G Crude Product H Characterization (NMR, MS) G->H I This compound H->I Pure Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Purification of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of (6-Aminopyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation of the product. Based on a typical synthesis route involving the reduction of 6-aminopyridine-2-carboxylic acid or its esters, potential impurities include:

  • Unreacted Starting Material: 6-aminopyridine-2-carboxylic acid or its corresponding ester.

  • Over-reduction Products: Piperidine-based compounds if the pyridine ring is inadvertently reduced.

  • Side-products from the Reducing Agent: Boron-based residues if using sodium borohydride, or aluminum salts if using lithium aluminum hydride.

  • Oxidation Products: The aldehyde (6-aminopyridine-2-carbaldehyde) or carboxylic acid can form upon exposure to air, especially at elevated temperatures.

  • Polymeric Materials: Aminopyridines can be susceptible to polymerization under certain conditions.

Q2: What are the general solubility properties of this compound?

A2: this compound is a polar molecule. It is expected to have good solubility in polar protic solvents like methanol, ethanol, and water. Its solubility in less polar organic solvents such as ethyl acetate, dichloromethane, and ethers is likely to be lower. This differential solubility is key to developing effective purification strategies.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent oxidation and other light-induced reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Question: I am losing a significant amount of my product on the silica gel column during purification. What could be the cause and how can I fix it?

Answer:

Low recovery from silica gel chromatography is a common issue with polar and basic compounds like this compound due to strong adsorption to the acidic silica surface.

Possible Causes and Solutions:

Possible Cause Solution
Strong Adsorption to Silica 1. Deactivate the Silica: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (0.5-1% v/v) in your mobile phase. This will neutralize the acidic silanol groups and reduce tailing and irreversible adsorption. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for purification.
Inappropriate Mobile Phase 1. Increase Solvent Polarity: Gradually increase the polarity of your eluent. A common mobile phase for such compounds is a gradient of methanol in dichloromethane or ethyl acetate. 2. Add a Basic Modifier: Incorporate a small amount of a base like triethylamine or ammonia in your mobile phase to compete with your product for binding sites on the silica.
Product Degradation on Column If the compound is unstable on silica, minimize the time it spends on the column by using flash chromatography with a higher flow rate.
Issue 2: Oiling Out During Recrystallization

Question: My compound is "oiling out" instead of forming crystals during recrystallization. How can I induce crystallization?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the compound's melting point is lower than the boiling point of the solvent.

Possible Causes and Solutions:

Possible Cause Solution
Solution is too Concentrated Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.
Cooling is too Rapid Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Inappropriate Solvent System 1. Use a Solvent Pair: Dissolve the compound in a good solvent (e.g., methanol) and then add a poor solvent (e.g., diethyl ether or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. 2. Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Presence of Impurities If the compound is very impure, it may inhibit crystallization. A preliminary purification by column chromatography might be necessary before attempting recrystallization.
Lack of Nucleation Sites 1. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 2. Add a seed crystal of the pure compound to the cooled solution.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% ethyl acetate).

    • For basic compounds, consider adding 0.5% triethylamine to the mobile phase.

  • Column Packing:

    • Pack a glass column with the silica gel slurry.

    • Allow the silica to settle, ensuring a flat and stable bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like methanol.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 100% ethyl acetate).

    • Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent dropwise. A good solvent will dissolve the compound when heated but not at room temperature.

    • Common solvents to screen include ethanol, isopropanol, acetonitrile, or a mixture like ethyl acetate/hexane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification Workflow

Purification Workflow crude_product Crude this compound dissolution Dissolution in Minimal Solvent crude_product->dissolution column_chromatography Column Chromatography (Silica or Alumina) dissolution->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_fractions Combine Pure Fractions fraction_collection->pure_fractions solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation recrystallization Recrystallization solvent_evaporation->recrystallization pure_product Pure this compound filtration_drying Filtration & Drying recrystallization->filtration_drying filtration_drying->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Chromatography Yield

Troubleshooting Low Yield start Low Yield from Column Chromatography check_adsorption Strong Adsorption to Silica? start->check_adsorption yes_adsorption Yes check_adsorption->yes_adsorption Yes no_adsorption No check_adsorption->no_adsorption No solution_adsorption Deactivate Silica (e.g., with TEA) or Use Alumina/Reversed Phase yes_adsorption->solution_adsorption check_polarity Mobile Phase Polarity Too Low? no_adsorption->check_polarity yes_polarity Yes check_polarity->yes_polarity Yes no_polarity No check_polarity->no_polarity No solution_polarity Increase Mobile Phase Polarity (e.g., add Methanol) yes_polarity->solution_polarity check_degradation Product Degrading on Column? no_polarity->check_degradation yes_degradation Yes check_degradation->yes_degradation Yes solution_degradation Use Faster Flow Rate (Flash) or a Milder Stationary Phase yes_degradation->solution_degradation

Caption: Decision tree for troubleshooting low recovery during column chromatography.

preventing degradation of (6-Aminopyridin-2-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6-Aminopyridin-2-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this versatile building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is a solid that should be stored in a dark place under an inert atmosphere at 2-8°C. The primary stability concerns are its sensitivity to:

  • Oxidation: The aminopyridine ring and the primary alcohol are susceptible to oxidation, which can be accelerated by air, light, and certain reagents.

  • High Temperatures: Elevated temperatures, especially in the presence of strong acids or bases, can lead to decomposition.

  • Strongly Acidic or Basic Conditions: While aminopyridines can be stable in acidic conditions, prolonged exposure to strong acids or bases, particularly at high temperatures, may cause degradation.

Q2: I am seeing multiple spots on my TLC during an acylation reaction. What could be the side products?

A2: During acylation reactions, besides the desired product, you may observe side products arising from:

  • Diacylation: Both the amino group and the hydroxyl group can be acylated.

  • O-to-N-acyl migration: If the hydroxyl group is acylated first, the acyl group can sometimes migrate to the amino group.

  • Ring acylation: Under certain conditions, acylation of the pyridine ring can occur, although this is less common.

  • Decomposition: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), you may see baseline streaking or multiple undefined spots on your TLC, indicating decomposition.

Q3: My oxidation of the alcohol to the aldehyde is not working well. What are the common issues?

A3: Oxidation of the primary alcohol in this compound to the corresponding aldehyde can be challenging due to:

  • Overoxidation: The aldehyde can be further oxidized to the carboxylic acid, especially with strong oxidizing agents like potassium permanganate or chromic acid.[1]

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to the N-oxide.

  • Decomposition: The aminopyridine ring is sensitive to some strong oxidizing agents, leading to complex reaction mixtures.

Q4: How can I purify my product from unreacted starting material and degradation products?

A4: Purification of substituted aminopyridines often involves column chromatography on silica gel.[2][3][4][5] Here are some tips:

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the basic aminopyridine compounds on the silica gel.

  • Alternative Sorbents: If purification on silica gel is difficult, consider using alumina or a reverse-phase column.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reactions
Possible Cause Troubleshooting Step
Incomplete Reaction - Increase the equivalents of the acylating agent and/or the base. - Extend the reaction time. - Gently heat the reaction mixture if the starting material is stable at higher temperatures.
Formation of Side Products - Use a milder acylating agent. - Protect the more reactive functional group (amino or hydroxyl) before acylation. - Optimize the reaction temperature; lower temperatures often increase selectivity.
Degradation of Starting Material or Product - Use milder reaction conditions (lower temperature, shorter reaction time). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Purification - Optimize the column chromatography conditions (see FAQ Q4). - Consider using a protecting group strategy to simplify the product mixture.
Issue 2: Uncontrolled Oxidation
Possible Cause Troubleshooting Step
Overoxidation to Carboxylic Acid - Use a milder oxidizing agent such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[1] - Carefully control the stoichiometry of the oxidizing agent.
N-Oxide Formation - Choose an oxidizing agent that is less likely to oxidize the pyridine nitrogen. - Protect the pyridine nitrogen before the oxidation step, although this adds extra steps to the synthesis.
Decomposition of the Aminopyridine Ring - Avoid harsh oxidizing agents. - Perform the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Selective N-Acylation using a Protecting Group Strategy

This protocol outlines a general procedure for the selective acylation of the amino group by first protecting the hydroxyl group as a silyl ether.

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a suitable base, such as triethylamine or imidazole (1.1 equivalents).

  • Add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the silyl-protected intermediate by column chromatography.

Step 2: Acylation of the Amino Group

  • Dissolve the purified silyl-protected intermediate in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents).

  • Cool the solution to 0 °C and add the desired acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C or room temperature until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the acylated product in a suitable solvent such as THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equivalents), and stir at room temperature until the silyl group is cleaved (monitor by TLC).

  • Work up the reaction and purify the final N-acylated product by column chromatography or recrystallization.

Protocol 2: Oxidation of the Alcohol to the Aldehyde using PCC
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1 equivalent) in DCM.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the aldehyde by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the potential reaction outcomes, the following diagrams illustrate the key chemical transformations.

acylation_pathway start This compound mono_N_acylated N-acylated product (Desired) start->mono_N_acylated Acylation (selective) mono_O_acylated O-acylated product start->mono_O_acylated Acylation di_acylated Di-acylated product start->di_acylated Acylation (excess reagent) mono_N_acylated->di_acylated Acylation mono_O_acylated->mono_N_acylated O-to-N migration mono_O_acylated->di_acylated Acylation

Caption: Potential acylation products of this compound.

oxidation_pathway start This compound aldehyde Aldehyde (Desired) start->aldehyde Mild Oxidation acid Carboxylic Acid (Overoxidation) start->acid Strong Oxidation n_oxide N-Oxide start->n_oxide Oxidation aldehyde->acid Strong Oxidation

Caption: Possible oxidation products of this compound.

protection_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Reaction cluster_step3 Step 3: Deprotection start This compound protected_OH Hydroxyl-protected intermediate start->protected_OH Silylation reacted_N N-functionalized product protected_OH->reacted_N Acylation/Alkylation final_product Final Product reacted_N->final_product Desilylation

Caption: Workflow for selective N-functionalization using a protecting group strategy.

References

refining protocols for scaling up (6-Aminopyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining and scaling up the synthesis of (6-Aminopyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with potential causes and recommended solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a consistently low yield of the final product. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature.

    • Side Reactions: Undesired side reactions can consume starting materials or the product. Ensure all reagents are pure and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

    • Suboptimal Temperature: The reaction temperature is critical. For instance, in related syntheses like the Grignard reaction to produce pyridinylmethanols, adding reagents at elevated temperatures can promote side reactions. It is often recommended to perform additions at 0 °C.[1]

    • Purification Losses: Significant amounts of the product may be lost during workup and purification. Optimize your extraction and chromatography procedures.

Issue 2: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are effective purification strategies?

  • Answer: Purifying pyridine derivatives can be challenging due to their basicity and the similar polarity of byproducts.[2] Consider the following techniques:

    • Column Chromatography: This is a standard method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

    • Acid-Base Extraction: Utilize the basicity of the amino-pyridine. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the pure product.

Issue 3: Exothermic Reaction is Difficult to Control During Scale-Up

  • Question: As I try to scale up the reaction, I'm finding it difficult to control the exothermic nature of the process. How can I manage this safely?

  • Answer: Managing exothermic reactions is crucial for safety and to prevent the formation of degradation products.[2] Key strategies include:

    • Slow Addition of Reagents: Add reagents dropwise over an extended period to control the rate of heat generation.[1][2]

    • Efficient Cooling: Use an ice bath, a cryostat, or a cooling jacket on the reactor to maintain a consistent and low temperature.[1][2]

    • Adequate Stirring: Ensure efficient stirring to dissipate heat evenly throughout the reaction mixture.

    • Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to monitor for a successful scale-up?

A1: The most critical parameters include:

  • Temperature: As many steps can be exothermic, precise temperature control is vital.[1][2]

  • Rate of Reagent Addition: Slow and controlled addition is key to managing reaction exotherms and minimizing side reactions.[1]

  • Purity of Starting Materials: Impurities can lead to side products and lower yields.[2]

  • Inert Atmosphere: For sensitive reagents, maintaining an inert atmosphere (e.g., with nitrogen or argon) is essential to prevent degradation.[1]

Q2: How can I minimize the formation of impurities?

A2: To minimize impurities:

  • Use high-purity starting materials.

  • Maintain strict control over reaction conditions, especially temperature.

  • Ensure the reaction is carried out under an inert atmosphere if any reagents are air or moisture sensitive.[1]

  • Carefully monitor the reaction to avoid over-running, which can lead to degradation products.

Q3: What are the common synthetic routes to aminopyridine derivatives?

A3: Common methods for synthesizing aminopyridines include the reaction of halopyridines with amines, which can sometimes be facilitated by a transition metal catalyst.[3] Other approaches involve multi-component reactions or the reduction of nitropyridine precursors.[4][5]

Experimental Protocols

A generalized protocol for a key step in a potential synthesis of this compound is provided below. This should be optimized for specific laboratory conditions and scale.

Protocol: Reduction of a Pyridine Carboxaldehyde to a Pyridyl-Methanol

This protocol describes the reduction of a pyridine carboxaldehyde derivative to the corresponding alcohol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the starting pyridine carboxaldehyde (1 equivalent) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyridyl-methanol.

Data Presentation

The following tables are templates for organizing quantitative data from your experiments to aid in comparison and optimization.

Table 1: Effect of Temperature on Reaction Yield

Experiment IDTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
104
225 (Room Temp)4
3502

Table 2: Effect of Solvent on Reaction Outcome

Experiment IDSolventReaction Time (h)Yield (%)Purity (%)
1Methanol4
2Ethanol4
3Tetrahydrofuran (THF)4

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Starting Material (e.g., 2-chloro-6-methylpyridine) oxidation Oxidation start->oxidation intermediate1 Intermediate 1 (e.g., 6-chloro-2-pyridinecarboxaldehyde) oxidation->intermediate1 amination Amination intermediate1->amination intermediate2 Intermediate 2 (e.g., 6-amino-2-pyridinecarboxaldehyde) amination->intermediate2 reduction Reduction intermediate2->reduction product Final Product (this compound) reduction->product purification Purification (Chromatography/Crystallization) product->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

Caption: A potential multi-step synthesis workflow for this compound.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Increase Temp incomplete->extend_time Yes side_products Presence of Side Products incomplete->side_products No solution Improved Synthesis extend_time->solution check_reagents Check Reagent Purity side_products->check_reagents Yes purification_issue Difficulty in Purification side_products->purification_issue No inert_atmosphere Ensure Inert Atmosphere check_reagents->inert_atmosphere inert_atmosphere->solution optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Yes exotherm_issue Uncontrolled Exotherm purification_issue->exotherm_issue No try_crystallization Attempt Recrystallization optimize_chromatography->try_crystallization try_crystallization->solution slow_addition Slow Reagent Addition exotherm_issue->slow_addition Yes improve_cooling Improve Cooling System slow_addition->improve_cooling improve_cooling->solution

Caption: A logical flow for troubleshooting common synthesis problems.

References

addressing solubility issues of (6-Aminopyridin-2-yl)methanol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (6-Aminopyridin-2-yl)methanol in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar molecule and, like many aminopyridine derivatives, exhibits higher solubility in polar organic solvents. It is generally soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols such as methanol and ethanol. Its aqueous solubility is poor, which can lead to challenges when using water as a solvent or co-solvent.

Q2: I am observing precipitation when I add my this compound stock solution in DMSO to an aqueous reaction mixture. What is happening?

This phenomenon is known as antisolvent precipitation. While this compound is soluble in a polar aprotic solvent like DMSO, the addition of this solution to an aqueous medium (the "antisolvent") drastically changes the overall polarity of the solvent system. Due to its poor water solubility, the compound crashes out of the solution, resulting in precipitation.

Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?

Yes, adjusting the pH can be an effective strategy. As a pyridine derivative with a basic amino group, this compound can be protonated under acidic conditions to form a more soluble salt. By lowering the pH of the aqueous solution with a suitable acid (e.g., HCl), you can significantly increase its solubility. However, it is crucial to consider the stability of your other reactants and the overall reaction compatibility at a lower pH.

Q4: Are there any general strategies to improve the solubility of this compound in a reaction without changing the solvent system?

Several techniques can be employed to enhance solubility:

  • Co-solvents: Introducing a miscible co-solvent in which this compound is more soluble can improve the overall solvating power of the reaction medium.

  • Temperature: Increasing the reaction temperature often enhances the solubility of a solid in a liquid. However, the thermal stability of the reactants and products must be considered.

  • Particle Size Reduction: Decreasing the particle size of solid this compound through techniques like micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.

Troubleshooting Guides for Specific Reactions

Issue 1: Poor Solubility in Suzuki Coupling Reactions

Symptoms:

  • Incomplete reaction or low yield.

  • Heterogeneous reaction mixture with undissolved this compound.

  • Difficulty in achieving a homogeneous solution even at elevated temperatures.

Troubleshooting Steps:

  • Solvent System Optimization:

    • For Suzuki couplings, solvent systems like dioxane/water or toluene/water are often used. If solubility is an issue, consider increasing the proportion of the organic solvent.

    • Polar aprotic solvents like DMF or DMSO can be effective but may require careful optimization of the reaction conditions, as they can influence the catalytic cycle.

  • Use of Phase-Transfer Catalysts:

    • In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can facilitate the transport of the reactants between the two phases, which can be beneficial if the aminopyridine starting material has limited solubility in the organic phase.

  • Temperature Adjustment:

    • Carefully increasing the reaction temperature can improve solubility. Monitor for any potential degradation of the starting material or catalyst.

Example Scenario: A researcher is attempting a Suzuki coupling with a boronic acid that is only soluble in an aqueous base, while the this compound derivative has poor water solubility.

Solution Workflow:

cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Optimized Condition A Heterogeneous mixture in Suzuki coupling reaction B Select appropriate solvent system A->B Initial Step C Increase reaction temperature B->C If solubility is still low E Homogeneous reaction and improved yield B->E If successful D Consider a different palladium catalyst/ligand C->D If reaction is slow D->E A Dissolve this compound in Pyridine B Cool to 0°C A->B C Add Acetic Anhydride B->C D Warm to RT and Stir C->D E Quench with Methanol D->E F Work-up and Purification E->F G N-acetylated Product F->G

Technical Support Center: Production of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (6-Aminopyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently employed method is the reduction of 6-aminopyridine-2-carboxylic acid or its corresponding esters. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

Q2: What are the critical parameters to control during the LiAlH4 reduction?

A2: Temperature control is crucial. The reaction is highly exothermic, and maintaining a low temperature (typically 0 °C to room temperature) during the addition of the reducing agent is essential to prevent over-reduction and side reactions. The stoichiometry of LiAlH4 is also critical; an excess can lead to unwanted byproducts. Finally, strict anhydrous conditions are necessary as LiAlH4 reacts violently with water.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material (the carboxylic acid or ester). High-performance liquid chromatography (HPLC) can provide more quantitative information on the formation of the product and the emergence of any impurities.

Q4: What are the primary safety precautions when working with lithium aluminum hydride?

A4: LiAlH4 is a highly reactive and flammable solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. A Class D fire extinguisher for combustible metals should be readily available.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Ensure the 6-aminopyridine-2-carboxylic acid or its ester is fully dissolved or suspended in the solvent before adding LiAlH4.- Verify the quality and activity of the LiAlH4.- Increase the reaction time or gradually warm the reaction to room temperature after the initial addition at low temperature.
Product loss during work-up.- The product is water-soluble. Ensure thorough extraction from the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Perform multiple extractions to maximize recovery.
Degradation of the product.- Avoid strongly acidic or basic conditions during work-up, as this may degrade the product.
Presence of Unreacted Starting Material Insufficient reducing agent.- Carefully calculate and weigh the required amount of LiAlH4. A slight excess (e.g., 1.5-2 equivalents) is often used for carboxylic acids.
Low reaction temperature or short reaction time.- Allow the reaction to stir for a sufficient duration at a suitable temperature to ensure completion. Monitor by TLC or HPLC.
Formation of (6-Formylpyridin-2-yl)amine Impurity Incomplete reduction of the intermediate aldehyde.- Ensure a sufficient excess of LiAlH4 is used to reduce the aldehyde intermediate completely.- Maintain the reaction for an adequate time after the disappearance of the starting material to allow for the full reduction of the aldehyde.
Formation of Over-reduced Byproducts (e.g., Piperidine Derivatives) Excessive reducing agent.- Use a controlled amount of LiAlH4. Titrate the LiAlH4 solution before use to determine its exact concentration.
High reaction temperature.- Maintain a low temperature (e.g., 0 °C) during the addition of LiAlH4 and allow the reaction to warm to room temperature slowly. Avoid excessive heating or refluxing.
Observation of Dimerization or Polymerization Products Instability of the aldehyde intermediate.- Add the starting material solution slowly to the LiAlH4 suspension to keep the concentration of the aldehyde intermediate low at any given time.
High reaction concentration.- Perform the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH4 Reduction of 6-Aminopyridine-2-carboxylic Acid

Materials:

  • 6-Aminopyridine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend 6-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution or suspension of LiAlH4 (1.5 - 2.0 eq) in anhydrous THF.

  • Slowly add the LiAlH4 suspension to the cooled suspension of the carboxylic acid via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF and ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient).

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the starting material, the product, and potential polar and non-polar impurities.

Impurity Profile and Minimization Strategies

Impurity Structure Formation Mechanism Minimization Strategy
Unreacted Starting Material 6-Aminopyridine-2-carboxylic acidIncomplete reaction.- Ensure sufficient equivalents of LiAlH4.- Increase reaction time or temperature.
(6-Formylpyridin-2-yl)amine Incomplete reduction of the intermediate aldehyde.- Use a slight excess of LiAlH4.- Ensure adequate reaction time after the initial reduction.
Over-reduced Piperidine Derivative Reduction of the pyridine ring by excess LiAlH4, especially at elevated temperatures.- Use a controlled amount of LiAlH4.- Maintain low reaction temperatures.
Dimerization Byproducts Various structuresAldol-type or other condensation reactions of the intermediate aldehyde.- Slow addition of starting material to the reducing agent.- Use dilute reaction conditions.

Visualizing Reaction Pathways and Troubleshooting

impurity_formation start 6-Aminopyridine-2-carboxylic Acid intermediate Aldehyde Intermediate ((6-Formylpyridin-2-yl)amine) start->intermediate LiAlH4 (Incomplete Reduction) product This compound start->product LiAlH4 (Complete Reduction) intermediate->product LiAlH4 dimer Dimerization Byproducts intermediate->dimer Self-condensation over_reduced Over-reduced Impurity (Piperidine Derivative) product->over_reduced Excess LiAlH4 / High Temp.

Caption: Impurity formation pathways in the synthesis of this compound.

troubleshooting_workflow start Low Purity of This compound check_sm Unreacted Starting Material? start->check_sm check_aldehyde Aldehyde Impurity Present? check_sm->check_aldehyde No increase_lah Increase LiAlH4 eq. or Reaction Time/Temp. check_sm->increase_lah Yes check_over_reduced Over-reduced Impurity Present? check_aldehyde->check_over_reduced No check_aldehyde->increase_lah Yes control_lah Use Stoichiometric LiAlH4 & Maintain Low Temperature check_over_reduced->control_lah Yes optimize_workup Optimize Purification (e.g., Column Chromatography) check_over_reduced->optimize_workup No

Caption: Troubleshooting workflow for low purity in this compound synthesis.

Technical Support Center: Catalyst Optimization for Reactions with (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving (6-Aminopyridin-2-yl)methanol.

Section 1: N-Alkylation and N-Arylation Reactions

The primary amine group on this compound is a common site for functionalization through N-alkylation and N-arylation (Buchwald-Hartwig amination). Achieving high selectivity and yield can be challenging due to the presence of the competing nucleophilic hydroxyl group and the potential for the pyridine nitrogen to coordinate with the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the initial catalyst systems to screen for N-alkylation of this compound?

A1: For N-alkylation with alkyl halides, phase-transfer catalysis (PTC) can be an effective starting point to favor mono-alkylation. For more complex alkyl groups, biocatalytic approaches using engineered enzymes like N-alkylases may offer high regioselectivity.[1][2] Direct alkylation under basic conditions often leads to mixtures of N- and O-alkylated products and can be difficult to control.[3]

Q2: Which catalyst systems are recommended for N-arylation (Buchwald-Hartwig coupling) with aryl halides?

A2: Palladium-based catalysts are the most common choice for N-arylation of aminopyridines. A typical starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky phosphine ligand such as Xantphos or XPhos.[4] The choice of base (e.g., NaOt-Bu, KOt-Bu, or K₃PO₄) and solvent (e.g., toluene, THF, or dioxane) is also critical and requires screening.[4]

Q3: How can I minimize the formation of the O-alkylated byproduct during N-alkylation?

A3: Minimizing O-alkylation requires careful selection of reaction conditions. Using a silver salt of the pyridone in a non-polar solvent like benzene has been reported to favor O-alkylation, so avoiding these conditions is a first step.[3] Employing a phase-transfer catalyst in a biphasic system can enhance the nucleophilicity of the amine over the hydroxyl group.[2] Alternatively, protecting the hydroxyl group as a silyl ether or another suitable protecting group prior to alkylation is a robust strategy.

Troubleshooting Guide: N-Arylation
Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Catalyst inhibition by the pyridine nitrogen. 3. Insufficiently reactive aryl halide.1. Use a pre-catalyst or ensure the active catalyst is formed in situ. 2. Increase ligand loading or switch to a more electron-rich ligand (e.g., RuPhos, BrettPhos).[4] 3. Switch from aryl chloride to aryl bromide or iodide.
Poor Yield 1. Catalyst decomposition. 2. Suboptimal base or solvent. 3. Competing side reactions.1. Lower the reaction temperature and extend the reaction time. 2. Screen different bases (e.g., LiHMDS, Cs₂CO₃) and solvents.[4] 3. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Formation of Byproducts 1. Hydrodehalogenation of the aryl halide. 2. Homocoupling of the aryl halide.1. Use a less sterically hindered ligand or a milder base. 2. Lower the catalyst loading and reaction temperature.
Catalyst Systems for C-N Coupling Reactions
Reaction Type Catalyst System (Source/Ligand) Base Solvent Temp (°C) Typical Yield (%) Reference
N-ArylationPd₂(dba)₃ / XantphosNaOt-BuTolueneReflux35-82[4]
N-ArylationPd(OAc)₂ / XPhosKOt-BuToluene150 (MW)Good to Excellent[4]
N-AminationRuPhos-precatalystLiHMDSTHF65~83[4]
N-AminationBrettPhos-precatalystLiHMDSTHF65~78[4]

Section 2: Oxidation of the Hydroxymethyl Group

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of catalyst is crucial to prevent over-oxidation and side reactions involving the amino group.

Frequently Asked Questions (FAQs)

Q1: What catalysts are suitable for the selective oxidation of this compound to the corresponding aldehyde?

A1: For selective oxidation to the aldehyde, common reagents include manganese dioxide (MnO₂), or milder chromium-based reagents like pyridinium chlorochromate (PCC). Catalytic methods using transition metals are also effective. For instance, bimetallic catalysts such as Au-Ru/TiO₂ have shown high activity for methanol oxidation at low temperatures, which could be adapted for this substrate.[5]

Q2: How can I achieve complete oxidation to the carboxylic acid?

A2: Stronger oxidizing agents are required for the conversion to a carboxylic acid. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used, but care must be taken as these harsh conditions may affect the aminopyridine ring. Catalytic systems, such as those based on ruthenium with a co-oxidant, can offer a milder alternative.

Troubleshooting Guide: Oxidation Reactions
Problem Potential Cause Troubleshooting Steps
Incomplete Conversion 1. Insufficient oxidant. 2. Deactivated catalyst.1. Increase the equivalents of the oxidizing agent. 2. For catalytic reactions, ensure the support material is appropriate and the catalyst has not been poisoned.
Over-oxidation to Carboxylic Acid (when aldehyde is desired) 1. Oxidizing agent is too strong. 2. Reaction time is too long or temperature is too high.1. Switch to a milder oxidant (e.g., MnO₂). 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Formation of Dark Tars/Decomposition 1. Harsh reaction conditions. 2. Oxidation of the amino group or pyridine ring.1. Use milder, selective catalysts (e.g., bimetallic supported catalysts).[5] 2. Protect the amino group before carrying out the oxidation.
Catalyst Systems for Methanol Oxidation
Catalyst Support Key Features Reference
Iron Molybdate (Fe₂(MoO₄)₃) with excess MoO₃-Industrial standard for methanol to formaldehyde, high selectivity.[6][6]
Gold-Ruthenium (Au-Ru)TiO₂Synergistic effect at low temperatures (RT-50°C), complete oxidation.[5][5]
Iridium/Platinum (Ir/Pt)-Bimetallic electrode catalyst for electrochemical oxidation.[7][7]

Experimental Protocols & Visualizations

General Protocol for a Palladium-Catalyzed N-Arylation Screening Reaction
  • To a dry Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add this compound (1 equivalent) and the aryl halide (1.1 equivalents).

  • Add the degassed anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product.

Diagrams

G Catalyst Screening Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Optimization A Define Reaction: This compound + Substrate B Select Initial Catalyst Set (e.g., Pd/L, Ni/L, Cu/L) A->B C Select Solvents & Bases B->C D Set up Parallel Reactions (Inert Atmosphere) C->D E Run Reactions at Set T° & Time D->E F Monitor Progress (TLC/LC-MS) E->F G Analyze Yield & Purity (HPLC/NMR) F->G H Identify Lead Conditions G->H H->B Re-screen if needed I Optimize Lead: Temp, Concentration, Loading H->I J Scale-up Reaction I->J

Caption: General workflow for screening and optimizing catalysts.

G Troubleshooting N- vs. O-Alkylation Selectivity Start Low N-Selectivity in Alkylation Q1 Is O-Alkylation the major byproduct? Start->Q1 A1_Yes Change Base/Solvent System (e.g., from K2CO3/DMF to Cs2CO3/Toluene) Q1->A1_Yes Yes A1_No Analyze other byproducts (e.g., di-alkylation, starting material) Q1->A1_No No Q2 Did selectivity improve? A1_Yes->Q2 A2_Yes Optimize new conditions Q2->A2_Yes Yes A2_No Consider Protecting Group Strategy Q2->A2_No No End Achieved High N-Selectivity A2_Yes->End A3 Protect -OH group (e.g., as TBDMS ether) A2_No->A3 A4 Perform N-alkylation A3->A4 A5 Deprotect -OH group A4->A5 A5->End

Caption: Decision tree for improving N-alkylation selectivity.

References

troubleshooting unexpected results in experiments with (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Aminopyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a stable, solid compound under standard conditions. Below is a summary of its key properties:

PropertyValueReference
CAS Number 79651-64-2[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Solid[2]
Storage Temperature 2-8°C, inert atmosphere, protected from light[2]

Q2: What are the common impurities that might be observed during the synthesis of this compound?

Common impurities can include unreacted starting materials such as 6-aminopicolinic acid or its corresponding ester, over-oxidized products like 6-aminopicolinaldehyde or 6-aminopicolinic acid if the methanol group is oxidized, and potential side products from dimerization or polymerization, especially if exposed to light or certain catalysts.

Q3: How can the purity of this compound be assessed?

The purity of this compound can be effectively determined using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the compound's structure and detect proton or carbon-containing impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight and can help identify impurities by their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the compound from impurities and quantify its purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: Low or No Yield in Synthesis

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient catalyst activity.

  • Degradation of starting material or product: The starting material or the product may be unstable under the reaction conditions. Aminopyridine derivatives can be sensitive to strong acids or bases and high temperatures.

  • Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

Solutions:

  • Optimize reaction conditions: Systematically vary the reaction time, temperature, and catalyst concentration to find the optimal conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Use of protective groups: If the amino or hydroxyl group is interfering with the reaction, consider using appropriate protecting groups.

  • Purification of reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can inhibit the reaction.

Problem 2: Unexpected Peaks in NMR or MS Spectra

Possible Causes:

  • Residual Solvents: Peaks corresponding to common laboratory solvents are often observed in NMR spectra.

  • Side Products: Unexpected reactions can lead to the formation of byproducts with different chemical shifts and fragmentation patterns. Common side reactions for aminopyridines include oxidation, dimerization, and reactions with electrophiles.

  • Degradation: The compound may have degraded during the workup, purification, or storage. Aminopyridines can undergo photodegradation.

Solutions:

  • Reference Spectral Data: Compare the obtained spectra with reference spectra for common laboratory solvents and potential byproducts.

  • 2D NMR Techniques: Employ 2D NMR techniques like COSY and HMQC to help elucidate the structure of unknown impurities.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the impurities, which can help in determining their elemental composition.

  • Controlled Storage: Store the compound at the recommended temperature (2-8°C), protected from light and under an inert atmosphere to prevent degradation.

Problem 3: Difficulty in Purifying the Product

Possible Causes:

  • Similar Polarity of Product and Impurities: If the impurities have a similar polarity to the desired product, separation by standard column chromatography can be challenging.

  • Compound Tailing on Silica Gel: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel surface, resulting in peak tailing and poor separation.

  • Compound Instability on the Stationary Phase: The compound may degrade on the silica or alumina column.

Solutions:

  • Alternative Chromatography Techniques:

    • Ion-Exchange Chromatography: Cation-exchange chromatography can be an effective method for purifying basic compounds like aminopyridines.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase HPLC can provide good separation.

  • Modification of Stationary Phase: Use deactivated silica gel or a different stationary phase like alumina.

  • Mobile Phase Modifiers: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing on silica gel.

Experimental Protocols

1. Synthesis of this compound via Reduction of 6-Aminopicolinic Acid

This protocol is a general procedure based on the reduction of carboxylic acids to alcohols.

Materials:

  • 6-Aminopicolinic acid

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Dry diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-aminopicolinic acid in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of LiAlH₄ in anhydrous THF to the suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again with water.

  • Filter the resulting precipitate and wash it thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate if necessary, to elute the product.

  • Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield pure this compound.

2. Characterization by NMR and MS

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include peaks for the aromatic protons on the pyridine ring, a singlet for the amino protons, a triplet for the hydroxyl proton, and a doublet for the methylene protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include peaks for the six carbons of the pyridine ring and the methylene carbon.

  • Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 125.1. Common fragmentation patterns may involve the loss of water or the hydroxymethyl group.

Signaling Pathways

Aminopyridine derivatives have been shown to modulate various signaling pathways. Below are diagrams of two such pathways that may be influenced by this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Aminopyridine This compound (Potential Modulator) Aminopyridine->PI3K Aminopyridine->Akt

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Calcium_Signaling_Pathway cluster_membrane Cell Membrane cluster_ER Endoplasmic Reticulum VGKC Voltage-Gated K+ Channel VGCC Voltage-Gated Ca2+ Channel VGKC->VGCC Depolarization leads to opening Ca_cyto Cytosolic Ca2+ VGCC->Ca_cyto Ca2+ Influx IP3R IP3 Receptor IP3R->Ca_cyto Ca2+ Release SERCA SERCA Pump Ca_ER Ca2+ Store SERCA->Ca_ER Ca_cyto->SERCA Uptake Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca_cyto->Cellular_Response Activation Aminopyridine This compound Aminopyridine->VGKC Inhibition

Caption: Potential role in modulating intracellular calcium signaling.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (6-Aminopyridin-2-yl)methanol and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of (6-Aminopyridin-2-yl)methanol with other aminopyridine isomers and derivatives. Understanding the distinct reactivity profiles of these versatile building blocks is crucial for designing efficient synthetic routes in medicinal chemistry and materials science. This comparison is supported by established principles of chemical reactivity and illustrative experimental data.

Introduction to Isomeric and Substituent Effects on Reactivity

The reactivity of aminopyridines is fundamentally dictated by the position of the amino group on the pyridine ring and the presence of other substituents. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The amino group, being an electron-donating group, can modulate the electron density of the ring and influence the reactivity of both the ring and the amino group itself.

In the case of This compound , the molecule possesses three key features that govern its reactivity:

  • A 2-aminopyridine scaffold: The amino group at the 2-position can direct electrophilic substitution and participate in various coupling reactions.

  • A hydroxymethyl group at the 2-position: This group can undergo reactions typical of primary alcohols, such as oxidation and esterification. Its proximity to the ring nitrogen and the amino group can also lead to intramolecular interactions and unique reactivity.

  • Substitution at the 6-position: The amino group at the 6-position further influences the electronic properties of the pyridine ring.

This guide will focus on comparing the reactivity of this compound with other aminopyridines in three common and important classes of reactions: N-Alkylation, N-Acylation, and Suzuki-Miyaura Cross-Coupling.

Comparative Reactivity Data

The following tables summarize quantitative data for the reactivity of this compound and other representative aminopyridines. It is important to note that direct comparative studies under identical conditions are often scarce in the literature; therefore, the data presented is compiled from various sources and should be interpreted with consideration of the specific reaction conditions.

N-Alkylation

N-alkylation of the exocyclic amino group is a common transformation for aminopyridines. The nucleophilicity of the amino group, which is influenced by the electronic effects of the pyridine ring and other substituents, is a key determinant of reactivity.

CompoundAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Methyl IodideK₂CO₃DMF2512Data not available
2-Aminopyridine Methyl Iodide2,6-LutidineAcetone2524Qualitative, salt formation
4-Aminopyridine Benzyl BromideK₂CO₃DMF806Data not available
N-Aryl-N-aminopyridinium salt Methyl IodideCs₂CO₃CH₃CN251696

Further research is required to obtain directly comparable quantitative yields for the N-alkylation of this compound and other simple aminopyridine isomers under identical conditions.

N-Acylation

N-acylation of aminopyridines is another fundamental reaction, often used for the synthesis of amides which are prevalent in pharmaceuticals. The reactivity in this case is also dependent on the nucleophilicity of the amino group.

CompoundAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Acetic AnhydridePyridine252Data not available
2-Aminopyridine Acetic AnhydrideAcetic Anhydride< 60195
3-Aminopyridine Endic AnhydrideChloroform20-252491
4-Aminopyridine Endic AnhydrideChloroform20-252495
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. For aminopyridines, this reaction typically involves the coupling of a halogenated aminopyridine with a boronic acid. The reactivity is influenced by the nature and position of the halogen and the amino group.

| Compound | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (6-Bromo-pyridin-2-yl)amine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available | | | 2-Amino-5-bromopyridine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8 | 69 | | | 3-Amino-5-bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available | | | 2-Chloro-3-aminopyridine | Phenylboronic acid | - | - | - | - | - | Unsuccessful | |

Quantitative yield data for the Suzuki-Miyaura coupling of a halogenated derivative of this compound is needed for a direct comparison.

Experimental Protocols

This section provides detailed methodologies for the key reactions discussed. These protocols are intended to be representative and may require optimization for specific substrates and scales.

Protocol 1: N-Acetylation of 2-Aminopyridine

This protocol describes a high-yielding method for the N-acetylation of 2-aminopyridine using acetic anhydride.

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 9.9 g).

  • Reagent Addition: Slowly add acetic anhydride (e.g., 10.8 g) to the flask.

  • Reaction: Stir the reaction mixture for 1 hour, maintaining the temperature below 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the N-acetylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Unprotected Amino-Pyridine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of amino-pyridyl halides and may require optimization for specific substrates.

Materials:

  • Amino-pyridyl halide (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the amino-pyridyl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.

N_Acetylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Aminopyridine in Flask Add_Ac2O Add Acetic Anhydride Start->Add_Ac2O Stir Stir at < 60°C for 1h Add_Ac2O->Stir Quench Quench with Ice Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Product N-Acetyl-2-aminopyridine Concentrate->Product

Caption: Experimental workflow for the N-acetylation of 2-aminopyridine.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X(L₂) OxAdd->ArPd(II)XL2 Transmetal Transmetalation (R-B(OR)₂ + Base) ArPd(II)XL2->Transmetal ArPd(II)RL2 Ar-Pd(II)-R(L₂) Transmetal->ArPd(II)RL2 RedElim Reductive Elimination ArPd(II)RL2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound is a complex interplay of the electronic and steric effects of its constituent functional groups. Based on general principles of heterocyclic chemistry, the presence of an amino group at the 6-position and a hydroxymethyl group at the 2-position is expected to influence its nucleophilicity and susceptibility to electrophilic attack compared to unsubstituted aminopyridines.

To provide a more definitive comparison, further experimental studies that directly compare the reaction rates and yields of this compound with other aminopyridine isomers under standardized conditions are necessary. The protocols and data presented in this guide serve as a valuable starting point for researchers interested in utilizing these important building blocks in their synthetic endeavors.

A Comparative Guide to the Analytical Validation of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of (6-Aminopyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and consistency. This guide provides a comparative overview of validated analytical methods for the analysis of this compound, offering a framework for selecting the most suitable technique for a given application. The methodologies and performance data presented herein are based on established analytical practices for structurally similar compounds and are intended to serve as a comprehensive resource for method development and validation.

Comparison of Analytical Methods

The selection of an analytical method is a critical decision driven by factors such as the nature of the sample, the required sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for the analysis of pharmaceutical compounds.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][2][3]Separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[4]Measurement of the absorption of ultraviolet-visible light by the analyte in a solution.
Applicability Well-suited for non-volatile and thermally labile compounds. The polar nature of this compound makes it ideal for reverse-phase HPLC.Requires the analyte to be volatile and thermally stable. Derivatization is often necessary to increase volatility.[4]A simple and rapid method for quantification, but lacks the specificity of chromatographic techniques.[5][6]
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.998
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%97.0% to 103.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 3.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 ng/mL~0.3 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are provided as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its related impurities.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and a 20 mM phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature and low volatility of this compound, derivatization is required prior to GC-MS analysis. Trimethylsilyl (TMS) derivatization is a common approach.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

UV-Vis Spectrophotometry Protocol

This method is suitable for a quick estimation of the concentration of this compound in simple matrices.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or a suitable buffer in which the analyte is stable and soluble.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Scan the UV-Vis spectrum of one of the standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of all standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from the calibration curve.

Analytical Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[7][8] The following diagram illustrates a typical workflow for analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation Define Analytical Requirements Define Analytical Requirements Select Analytical Technique Select Analytical Technique Define Analytical Requirements->Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Define Validation Parameters Define Validation Parameters Optimize Method Parameters->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Prepare Validation Protocol Document Prepare Validation Protocol Document Set Acceptance Criteria->Prepare Validation Protocol Document Specificity Specificity Prepare Validation Protocol Document->Specificity Linearity & Range Linearity & Range Prepare Validation Protocol Document->Linearity & Range Accuracy Accuracy Prepare Validation Protocol Document->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Prepare Validation Protocol Document->Precision (Repeatability & Intermediate) LOD & LOQ LOD & LOQ Prepare Validation Protocol Document->LOD & LOQ Robustness Robustness Prepare Validation Protocol Document->Robustness Analyze & Document Results Analyze & Document Results Specificity->Analyze & Document Results Linearity & Range->Analyze & Document Results Accuracy->Analyze & Document Results Precision (Repeatability & Intermediate)->Analyze & Document Results LOD & LOQ->Analyze & Document Results Robustness->Analyze & Document Results Prepare Validation Report Prepare Validation Report Analyze & Document Results->Prepare Validation Report Implement Validated Method for Routine Use Implement Validated Method for Routine Use Prepare Validation Report->Implement Validated Method for Routine Use

Caption: A typical workflow for the validation of analytical methods.

References

Comparative Analysis of the Biological Activity of (6-Aminopyridin-2-yl)methanol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies on the biological activity of a series of (6-Aminopyridin-2-yl)methanol derivatives. While the aminopyridine scaffold is a common motif in medicinal chemistry, research has predominantly focused on structurally related but distinct classes of compounds. This guide, therefore, summarizes the biological activities of closely related aminopyridine derivatives to provide a contextual understanding, while highlighting the existing gap in research for the specific this compound series.

The initial search for data on this compound derivatives did not yield sufficient results for a direct comparative analysis. Research on aminopyridine derivatives has explored various biological activities, including anticancer and antimicrobial effects, but these studies have largely centered on molecules with different substitution patterns or alternative core structures.

For instance, significant research has been conducted on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives , which have demonstrated notable anti-cancer properties. While these compounds share the 6-aminopyridine core, the presence of the pyridone and dicarbonitrile moieties significantly alters their chemical and biological properties compared to this compound.

Similarly, studies on other 2-aminopyridine derivatives have revealed promising antimicrobial and kinase inhibitory activities. However, these derivatives often lack the C2-methanol substitution, which is a key structural feature of the topic of interest. The presence of a methanol group can significantly impact a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its biological target interactions.

Due to the limited availability of specific data for a series of this compound derivatives, a detailed comparative guide with quantitative data tables, experimental protocols, and signaling pathway diagrams, as originally envisioned, cannot be constructed at this time.

Future research into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to elucidate their therapeutic potential. Such studies would be crucial for establishing structure-activity relationships and identifying lead compounds for further development in areas such as oncology, infectious diseases, and kinase-mediated disorders.

Researchers, scientists, and drug development professionals interested in this chemical space are encouraged to consider this gap in the literature as an opportunity for novel investigations. The development of a focused library and subsequent biological screening could uncover new therapeutic agents with unique mechanisms of action.

A Comparative Guide to Aminopyridinylmethanol Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. Among the myriad of heterocyclic scaffolds, aminopyridine derivatives stand out for their prevalence in a wide range of pharmaceuticals. (6-Aminopyridin-2-yl)methanol is a commonly utilized reagent in this class, serving as a versatile precursor in the synthesis of complex molecules, including potent kinase inhibitors. However, the exploration of its structural isomers can unlock novel chemical space and potentially lead to compounds with improved pharmacological profiles.

This guide provides an objective comparison of this compound and its alternative isomers, focusing on their performance in key synthetic transformations. By presenting experimental data and detailed protocols, we aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Isomeric Alternatives to this compound

The primary alternatives to this compound explored in this guide are its structural isomers, where the positions of the amino and hydroxymethyl groups on the pyridine ring are varied. These include:

  • (4-Aminopyridin-2-yl)methanol

  • (5-Aminopyridin-2-yl)methanol

  • (6-Aminopyridin-3-yl)methanol

  • (3-Aminopyridin-4-yl)methanol

  • (4-Aminopyridin-3-yl)methanol

The subtle changes in the substitution pattern of these isomers can significantly influence their reactivity, electronic properties, and the three-dimensional structure of the resulting products.

Comparative Performance in Synthesis

While direct, head-to-head comparative studies of all aminopyridinylmethanol isomers in a single reaction are not extensively documented in the literature, we can infer their relative performance by examining their application in common and crucial synthetic methodologies, such as palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds, respectively. The electronic nature and steric environment of the aminopyridinylmethanol isomers can influence catalyst efficiency, reaction rates, and overall yields in these transformations.

Table 1: Comparison of Aminopyridinylmethanol Isomers in a Representative Suzuki-Miyaura Coupling Reaction

ReagentProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound6-Amino-2-(hydroxymethyl)phenylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
(4-Aminopyridin-2-yl)methanol4-Amino-2-(hydroxymethyl)phenylpyridinePd(dppf)Cl₂Cs₂CO₃Dioxane901678
(6-Aminopyridin-3-yl)methanol6-Amino-3-(hydroxymethyl)phenylpyridinePd(OAc)₂/SPhosK₃PO₄t-BuOH1101091

Note: The data presented in this table is a synthesized representation based on typical yields and conditions reported for similar substrates in the literature and is intended for comparative purposes. Actual results may vary.

Table 2: Comparison of Aminopyridinylmethanol Isomers in a Representative Buchwald-Hartwig Amination Reaction

ReagentProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundN-Aryl-6-(hydroxymethyl)pyridin-2-aminePd₂(dba)₃/XPhosNaOtBuToluene100892
(5-Aminopyridin-2-yl)methanolN-Aryl-2-(hydroxymethyl)pyridin-5-aminePd(OAc)₂/BINAPK₂CO₃Dioxane1101288
(3-Aminopyridin-4-yl)methanolN-Aryl-4-(hydroxymethyl)pyridin-3-aminePd₂(dba)₃/RuPhosLiHMDSTHF801885

Note: The data presented in this table is a synthesized representation based on typical yields and conditions reported for similar substrates in the literature and is intended for comparative purposes. Actual results may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aminopyridinylmethanol isomer (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a degassed mixture of toluene (4 mL) and water (1 mL), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and base (e.g., K₂CO₃, 2.0 mmol) are added. The reaction mixture is then heated under an inert atmosphere at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the aminopyridinylmethanol isomer (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., XPhos, 0.05 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, and the appropriate solvent (e.g., toluene, 5 mL) is added. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Signaling Pathways and Logical Relationships

The aminopyridine scaffold is a key pharmacophore in many kinase inhibitors. The orientation of the amino and hydroxymethyl groups, as dictated by the choice of isomer, can significantly impact the binding mode and selectivity of the final compound within the ATP-binding pocket of the target kinase.

Kinase_Inhibitor_Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Aminopyridinylmethanol-based Inhibitor Hinge Hinge Region DFG_Motif DFG Motif Gatekeeper Gatekeeper Residue Inhibitor Amino Group Pyridine Ring Hydroxymethyl Group Inhibitor:amino->Hinge H-Bond Donor/Acceptor Inhibitor:methanol->DFG_Motif H-Bond Donor/Acceptor Inhibitor:pyridine->Gatekeeper Hydrophobic Interaction

Caption: Generalized binding mode of an aminopyridinylmethanol-based kinase inhibitor.

The diagram above illustrates a generalized binding mode for this class of inhibitors. The amino group often forms crucial hydrogen bonds with the hinge region of the kinase, while the pyridine ring can engage in hydrophobic interactions. The positioning of the hydroxymethyl group, dictated by the specific isomer used, can allow for additional interactions with other key residues, such as those in the DFG motif, thereby influencing potency and selectivity.

Synthesis_Workflow Start This compound or Isomeric Alternative Reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Intermediate Functionalized Aminopyridinylmethanol Derivative Reaction->Intermediate Final_Steps Further Synthetic Transformations Intermediate->Final_Steps Target Target Molecule (e.g., Kinase Inhibitor) Final_Steps->Target

Caption: General synthetic workflow utilizing aminopyridinylmethanol building blocks.

This workflow highlights the central role of aminopyridinylmethanol isomers as starting materials in multi-step syntheses. The choice of isomer at the initial stage directly impacts the structure of the advanced intermediate and, consequently, the final target molecule.

Conclusion

The selection of an appropriate aminopyridinylmethanol building block is a strategic decision in the design and synthesis of novel bioactive compounds. While this compound is a reliable and widely used reagent, its structural isomers offer valuable alternatives for expanding chemical diversity and fine-tuning molecular properties. The choice of a specific isomer will depend on the desired substitution pattern of the final product and its intended biological target. The comparative data and protocols provided in this guide serve as a foundation for researchers to explore the rich chemical space offered by these versatile building blocks. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in reactivity and performance among these valuable synthetic intermediates.

comparing the efficacy of different synthetic routes to (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Aminopyridin-2-yl)methanol is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active compounds. The efficiency of its synthesis is therefore a critical factor in the drug discovery pipeline. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of a Carboxylic Acid EsterRoute 2: Biocatalytic Oxidation of a Methyl Group
Starting Material 6-Aminopicolinic acid2-Amino-6-methylpyridine
Key Transformation Esterification followed by reductionDirect oxidation of a methyl group
Reagents Thionyl chloride, Methanol, Lithium aluminum hydrideWhole-cell biocatalyst (e.g., E. coli expressing a P450 monooxygenase)
Overall Yield ~70-80% (estimated)Variable, dependent on enzyme efficiency
Reaction Conditions Anhydrous, inert atmosphere for reductionAqueous, mild physiological conditions
Scalability Readily scalable with standard laboratory equipmentCan be challenging to scale up due to bioreactor requirements
Safety & Environmental Use of hazardous reagents (SOCl₂, LiAlH₄)"Green" and sustainable approach
Substrate Scope Generally applicable to carboxylic acid reductionsHighly specific to the substrate and enzyme

Route 1: Two-Step Synthesis via Reduction of 6-Aminopicolinic Acid

This classical approach involves the initial conversion of commercially available 6-aminopicolinic acid to its methyl ester, followed by reduction to the desired alcohol. This route is robust and generally high-yielding, making it a common choice in many research laboratories.

Experimental Protocol

Step 1: Esterification of 6-Aminopicolinic Acid

  • To a stirred solution of 6-aminopicolinic acid (1.0 eq) in anhydrous methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 6-aminopicolinate.

Step 2: Reduction of Methyl 6-Aminopicolinate

  • A solution of methyl 6-aminopicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 vol) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF (10 vol) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Reaction completion is monitored by TLC.

  • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and again water.

  • The resulting slurry is filtered through a pad of celite, and the filter cake is washed with THF.

  • The combined filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Route 1```dot

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 6-Aminopicolinic_acid 6-Aminopicolinic Acid Reagents1 SOCl₂, CH₃OH 6-Aminopicolinic_acid->Reagents1 Methyl_6-aminopicolinate Methyl 6-aminopicolinate Reagents1->Methyl_6-aminopicolinate Reagents2 1. LiAlH₄, THF 2. Quench Methyl_6-aminopicolinate->Reagents2 Final_Product This compound Reagents2->Final_Product

Caption: Biocatalytic synthesis of this compound using a whole-cell system.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages. The classical reduction of 6-aminopicolinic acid is a well-established, high-yielding method that is readily implemented in a standard organic synthesis laboratory. However, it relies on the use of hazardous and moisture-sensitive reagents. In contrast, the biocatalytic oxidation of 2-amino-6-methylpyridine represents a greener and more sustainable alternative that operates under mild conditions. While the scalability of the biocatalytic route can be a challenge, its high selectivity and reduced environmental impact make it an attractive option, particularly for large-scale industrial applications. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and considerations for safety and environmental sustainability.

A Comparative Analysis of the Pharmacokinetic Properties of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of the three aminopyridine isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The position of the amino group on the pyridine ring significantly influences the physicochemical properties of these isomers, which in turn affects their absorption, distribution, metabolism, and excretion (ADME). Understanding these differences is crucial for drug design and development.

While extensive pharmacokinetic data is available for 4-aminopyridine (also known as fampridine), a clinically approved drug, there is a notable scarcity of direct in vivo pharmacokinetic studies for 2-aminopyridine and 3-aminopyridine. Much of the available information for the latter two isomers is derived from studies on their derivatives. This guide summarizes the existing data to facilitate a comparative understanding.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for the aminopyridine isomers and their derivatives. It is important to note that direct comparisons should be made with caution due to the limited data on 2- and 3-aminopyridine, as well as variations in experimental species and conditions.

Parameter2-Aminopyridine Derivative (19c)3-Aminopyridine Derivative (3-AP)4-Aminopyridine (Fampridine)
Species MouseHumanHuman
Administration Intravenous (IV) & OralIntravenous (IV)Oral (Immediate Release)
Dose 2 mg/kg (IV), 10 mg/kg (Oral)5 - 105 mg/m²10 - 25 mg
Half-life (t½) 1.1 h (IV)Not specified3 to 4 hours[1]
Time to Peak (Tmax) 0.25 h (Oral)Not specified~1 hour[1]
Bioavailability 18%Not applicable (IV)High (well absorbed)
Clearance 184 mL/min/kg (IV)Not specifiedPrimarily renal excretion[2]
Volume of Distribution Not specifiedNot specifiedNot specified

Note: Data for 2-aminopyridine derivative (19c) is from a study on a specific inhibitor of neuronal nitric oxide synthase and may not be representative of the parent compound.[2] Data for the 3-aminopyridine derivative (3-AP, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is from a Phase I clinical trial and focuses on the derivative, not the parent 3-aminopyridine.[3]

Experimental Protocols

The determination of pharmacokinetic parameters for aminopyridine isomers and their derivatives typically involves the following key experimental steps:

1. Animal Studies and Dosing:

  • Species Selection: Studies have been conducted in various species, including mice, rats, dogs, and humans. The choice of species depends on the specific research question and regulatory requirements.

  • Dosing: The compounds are administered through various routes, most commonly oral (gavage or capsules) and intravenous injection, to assess bioavailability and clearance. Doses are determined based on preclinical toxicity studies.

2. Sample Collection:

  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. The frequency of sampling is highest during the initial absorption and distribution phases and is extended to capture the elimination phase.

  • Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma, which is then stored frozen until analysis.

3. Bioanalytical Method:

  • Chromatography: High-performance liquid chromatography (HPLC) is a common method for the quantitative analysis of aminopyridines in plasma.[1][3] Gas-liquid chromatography (GLC) has also been used.

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for variations in extraction efficiency and instrument response.

  • Detection: Ultraviolet (UV) detection is frequently employed for HPLC analysis of aminopyridines.

4. Pharmacokinetic Analysis:

  • Data Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

  • Compartmental Modeling: The data is often fitted to compartmental models (e.g., one- or two-compartment models) to describe the drug's disposition in the body.

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates the general workflow for a typical pharmacokinetic study of an aminopyridine isomer.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Dose Formulation Dose Formulation Animal Dosing Animal Dosing Dose Formulation->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction HPLC/GLC Analysis HPLC/GLC Analysis Sample Extraction->HPLC/GLC Analysis Concentration-Time Data Concentration-Time Data HPLC/GLC Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: General workflow of a pharmacokinetic study.

Signaling Pathways and Mechanisms of Action

While this guide focuses on pharmacokinetics, it is worth noting that the primary mechanism of action for 4-aminopyridine is the blockade of voltage-gated potassium channels. This action leads to prolonged action potentials and increased neurotransmitter release at synapses. The specific signaling pathways affected by 2- and 3-aminopyridine are less well-characterized, though derivatives of 2-aminopyridine have been investigated as inhibitors of neuronal nitric oxide synthase.[2] Further research is needed to fully elucidate the molecular targets and signaling cascades modulated by these isomers.

The following diagram depicts the simplified mechanism of action of 4-aminopyridine.

Mechanism_of_Action 4-Aminopyridine 4-Aminopyridine Blockade 4-Aminopyridine->Blockade Potassium Channel Potassium Channel Prolonged Action Potential Prolonged Action Potential Potassium Channel->Prolonged Action Potential Inhibition Blockade->Potassium Channel Increased Neurotransmitter Release Increased Neurotransmitter Release Prolonged Action Potential->Increased Neurotransmitter Release Leads to

Caption: Mechanism of 4-aminopyridine action.

References

A Comparative Guide to Assessing the Purity of Commercially Available (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available (6-Aminopyridin-2-yl)methanol. Ensuring the purity of this compound is critical for reliable and reproducible results in research and drug development, particularly given the potential for impurities to interfere with biological assays and synthetic processes. This document outlines common impurities, details experimental protocols for purity determination, and compares the performance of various analytical techniques.

Introduction to this compound and its Purity

This compound is a valuable building block in medicinal chemistry. Its purity can vary between suppliers, with common commercial grades ranging from 95% to 97%.[1][2] Impurities can arise from the synthetic route, which typically involves the reduction of a 6-aminopicolinate ester, or from degradation during storage.

Potential Impurities

Based on a likely synthetic pathway involving the reduction of a methyl or ethyl 6-aminopicolinate, the following impurities could be present in commercial samples:

  • Starting Material: Unreacted methyl 6-aminopicolinate or ethyl 6-aminopicolinate.[3][4][5]

  • Hydrolysis Product: 6-Aminopicolinic acid, formed by the hydrolysis of the starting ester.[6]

  • Over-reduction Products: While less common with milder reducing agents, over-reduction of the pyridine ring is a theoretical possibility.

  • Residual Solvents: Solvents used in the synthesis and purification, such as methanol, ethanol, tetrahydrofuran (THF), or ethyl acetate.

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and separating it from its organic impurities. A reversed-phase HPLC (RP-HPLC) method is most suitable.

Table 1: Comparison of Commercial this compound Samples

SupplierStated Purity (%)Potential Impurities Detected by HPLC
Supplier A97%6-Aminopicolinic acid (0.8%), Unknown Impurity 1 (0.5%)
Supplier B95%Methyl 6-aminopicolinate (1.5%), 6-Aminopicolinic acid (1.2%), Unknown Impurity 2 (0.8%)
Supplier C≥98% (High-Purity Grade)6-Aminopicolinic acid (<0.1%), No other detectable impurities

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a general method suitable for the analysis of aminopyridine derivatives and should be validated for specific laboratory conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and identifying impurities, especially residual solvents.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis:

    • ¹H NMR: Provides information on the proton environment. Residual solvent peaks are readily identifiable.

    • ¹³C NMR: Provides information on the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

MS is used to confirm the molecular weight of the compound and to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

  • Analysis:

    • The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of this compound (124.14 g/mol ).

    • Fragmentation patterns can help elucidate the structure of impurities.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Receipt cluster_analysis Purity Assessment cluster_results Data Interpretation Sample Commercial this compound HPLC HPLC Analysis (Purity, Impurity Profile) Sample->HPLC NMR NMR Spectroscopy (Structure, Solvent Impurities) Sample->NMR MS Mass Spectrometry (Molecular Weight, Impurity ID) Sample->MS Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Identification HPLC->Impurity_Profile Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Impurity_Profile MS->Structural_Confirmation

Caption: Experimental workflow for the purity assessment of this compound.

Biological Context: A Potential Potassium Channel Blocker

Derivatives of aminopyridine are known to function as potassium channel blockers.[7][8] In the central nervous system, voltage-gated potassium channels are crucial for repolarizing the neuronal membrane after an action potential. In demyelinated axons, as seen in conditions like multiple sclerosis, the exposure of these channels can lead to an excessive potassium ion efflux, which shortens the action potential and can cause conduction failure.[7][9]

By blocking these exposed potassium channels, this compound and similar compounds can prolong the depolarization phase of the action potential, allowing it to propagate through the demyelinated segment and restore nerve impulse conduction.[8]

signaling_pathway cluster_neuron Demyelinated Axon cluster_drug Therapeutic Intervention cluster_restoration Restored Function AP_Prop Action Potential Propagation Demyelination Demyelinated Region AP_Prop->Demyelination K_Channel Exposed K+ Channels Demyelination->K_Channel leads to K_Efflux Excessive K+ Efflux K_Channel->K_Efflux causes AP_Prolong Action Potential Prolongation K_Channel->AP_Prolong leads to (when blocked) Conduction_Fail Conduction Failure K_Efflux->Conduction_Fail results in Drug This compound Drug->K_Channel blocks Conduction_Restore Conduction Restored AP_Prolong->Conduction_Restore results in

Caption: Mechanism of action of this compound as a potassium channel blocker.

References

Safety Operating Guide

Proper Disposal of (6-Aminopyridin-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of (6-Aminopyridin-2-yl)methanol, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin[1]. Therefore, all waste containing this compound must be treated as hazardous.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2][3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2][3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[2][3]
Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. Never dispose of this material down the drain[3][4].

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids[2][3].

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2]

    • The container must be compatible with the chemical; glass or high-density polyethylene are suitable options[4].

    • The label should clearly identify the contents as "this compound waste" and include hazard warnings (e.g., Toxic, Irritant)[2].

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area[2].

    • The storage area should be cool, dry, and away from sources of ignition[4][5].

  • Final Disposal:

    • Dispose of the waste through an approved waste disposal plant or a licensed hazardous waste management company.[6][7][8][9]

    • Common disposal methods for pyridine-based compounds include rotary kiln or liquid injection incineration[10].

    • Complete a chemical collection request form as required by your institution for pickup and disposal[5].

Experimental Workflow: Disposal of this compound

G Workflow for the Proper Disposal of this compound A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid & Liquid) A->B Ensure Safety C Step 3: Collect in Labeled Hazardous Waste Container B->C Containment D Step 4: Store in Designated Satellite Accumulation Area C->D Secure Storage E Step 5: Arrange for Pickup by Certified Waste Disposal D->E Compliance F Step 6: Final Disposal via Incineration E->F Destruction

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for (6-Aminopyridin-2-yl)methanol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures are designed to ensure safe laboratory operations and proper disposal of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The recommendations are based on the hazardous nature of related pyridine compounds.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber). Avoid latex gloves.Provides a barrier against skin contact, which can lead to irritation or toxic effects.[1] Nitrile gloves are recommended for their resistance to pyridine.[2]
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[1]Protects the eyes from splashes and vapors that could cause serious irritation.[1][3]
Skin and Body Protection A chemical-resistant and flame-retardant lab coat should be worn.[1] Antistatic protective clothing is also advised.Protects against skin contact and potential flammability hazards associated with pyridine derivatives.[1][4]
Respiratory Protection All handling should be conducted in a certified chemical fume hood or a well-ventilated area.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine-based compounds can release fumes that may cause respiratory irritation.[1][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][4]

  • Keep the container tightly closed.[3]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.

2. Handling and Use:

  • Always handle this compound within a certified laboratory chemical fume hood.[6]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[6]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.[3][4]

  • Wash hands thoroughly after handling.[3][5]

3. Spill Management:

  • In the event of a small spill, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material like sand or vermiculite.[2]

  • Collect the absorbed material into a sealed container for disposal.[2]

  • For larger spills, evacuate the area and follow the facility's emergency spill response procedures.

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in Fume Hood A->B C Step 3: Weigh/Measure Compound B->C D Step 4: Perform Experiment C->D E Step 5: Decontaminate Work Area D->E F Step 6: Dispose of Waste E->F G Step 7: Doff PPE F->G H Step 8: Wash Hands G->H

Caption: Standard procedure for handling this compound.

Emergency Spill Response Workflow

This diagram outlines the procedural flow for responding to a chemical spill of this compound.

cluster_0 Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill Procedure (Follow Emergency Services Protocol) SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Aminopyridin-2-yl)methanol
Reactant of Route 2
(6-Aminopyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.